PF-04957325
Description
Properties
IUPAC Name |
3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPYEMGHGDRRZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the PDE8A vs. PDE8B Selectivity of PF-04957325
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of PF-04957325, a potent inhibitor of phosphodiesterase 8 (PDE8). The document summarizes quantitative inhibitory data, outlines the experimental protocols used to determine this selectivity, and visualizes key biological and experimental processes.
Quantitative Inhibitory Activity of this compound
This compound demonstrates high potency and selectivity for the two isoforms of the PDE8 family, PDE8A and PDE8B. While both isoforms are strongly inhibited, the compound generally exhibits a slightly greater affinity for PDE8B. The table below consolidates the half-maximal inhibitory concentration (IC50) values reported across various studies. This high selectivity is underscored by its significantly lower potency against other PDE families, with IC50 values typically exceeding 1.5 µM.[1][2][3][4][5]
| Target Isoform | Reported IC50 (nM) | Source / Context |
| PDE8A | 0.7 | General reference value[1][4] |
| 3.1 ± 0.68 | In vitro assay using immunoprecipitated MA10 cell extracts[3] | |
| 0.7 | In vivo studies in mouse models of Alzheimer's disease[1] | |
| PDE8B | 0.4 | General reference value[1] |
| < 0.3 | General reference value[2][5] | |
| 0.2 | General reference value[4] | |
| 0.44 ± 0.12 | In vitro assay using immunoprecipitated MA10 cell extracts[3] | |
| Other PDE Isoforms | > 1500 | General selectivity data[1][2][4] |
Signaling Pathway of PDE8
Phosphodiesterases are crucial enzymes in the regulation of intracellular signaling pathways mediated by cyclic nucleotides. PDE8 isoforms specifically hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger. By degrading cAMP to adenosine 5'-monophosphate (AMP), PDE8 terminates cAMP-PKA signaling cascades, which are involved in a multitude of cellular processes. Inhibition of PDE8 by compounds like this compound leads to an accumulation of intracellular cAMP, thereby enhancing PKA activity and the phosphorylation of downstream target proteins.
Experimental Protocols
The determination of IC50 values for this compound against PDE8A and PDE8B relies on in vitro enzyme activity assays. A widely cited and classic method is the two-step radioenzymatic assay, which measures the hydrolysis of radiolabeled cAMP.
Immunoprecipitation of PDE8A and PDE8B (from Cell Lysates)
This step is necessary when using endogenous enzymes from cell cultures, such as MA10 Leydig cells, as the source for the assay.
-
Cell Lysis: Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors like 2 mM NaF, 2 mM Na2VO4, and 1 mM β-glycerol).
-
Antibody Incubation: Incubate the cell homogenates with specific polyclonal antibodies against either PDE8A or PDE8B.
-
Immunoprecipitation: Add protein A/G-agarose beads to the mixture to capture the antibody-enzyme complexes.
-
Washing: Resuspend and wash the resulting immunopellet multiple times with lysis buffer to remove non-specific proteins. The final pellet containing the immobilized enzyme is used in the activity assay.
Two-Step Radioenzymatic PDE Activity Assay
This protocol is adapted from the methods described by Hansen and Beavo (1982) and Soderling et al. (1998).
Materials and Reagents:
-
Assay Buffer: 40 mM MOPS (pH 7.5), 15 mM Magnesium Acetate, 0.8 mM EGTA, 0.2 mg/ml BSA.
-
Substrate: [³H]cAMP (e.g., ~50,000 cpm per reaction) at a low concentration (e.g., 10-20 nM) to ensure assay sensitivity.
-
Enzyme Source: Recombinant PDE8A/PDE8B or immunoprecipitated enzyme.
-
Inhibitor: this compound at various concentrations.
-
Snake Venom: Crotalus atrox snake venom, containing 5'-nucleotidase activity.
-
Ion-Exchange Resin: Anion exchange resin (e.g., Dowex) for separation.
-
Scintillation Fluid.
Procedure:
-
Reaction Setup: In a final volume of 250 µL of Assay Buffer, combine the enzyme source, varying concentrations of this compound (or vehicle control), and the [³H]cAMP substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time. The amount of enzyme and incubation time should be optimized to ensure that less than 30% of the substrate is hydrolyzed.
-
Termination of PDE Reaction: Stop the reaction by boiling the samples for 1-2 minutes, followed by cooling on ice.
-
Conversion to Adenosine: Add snake venom to the reaction tubes and incubate for an additional 5-10 minutes at 30°C. The 5'-nucleotidase in the venom converts the [³H]5'-AMP product into [³H]adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange chromatography column. The negatively charged, unreacted [³H]cAMP and intermediate [³H]5'-AMP will bind to the resin, while the neutral [³H]adenosine product will pass through.
-
Quantification: Elute the [³H]adenosine and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE activity at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the key steps in determining the IC50 of an inhibitor using the radioenzymatic PDE assay.
References
- 1. pure.fo [pure.fo]
- 2. PDE8 Regulates Rapid Teff Cell Adhesion and Proliferation Independent of ICER | PLOS One [journals.plos.org]
- 3. PDE8 Regulates Rapid Teff Cell Adhesion and Proliferation Independent of ICER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. PDE8 regulates rapid Teff cell adhesion and proliferation independent of ICER - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-04957325 in the cAMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04957325 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8 (PDE8), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By preventing the degradation of cAMP, this compound elevates intracellular cAMP levels, thereby modulating a variety of downstream cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on the cAMP signaling cascade, and detailed experimental protocols for its study.
Mechanism of Action: Inhibition of PDE8
Cyclic AMP is a ubiquitous second messenger that plays a critical role in signal transduction pathways, regulating processes such as inflammation, memory, and steroidogenesis. The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE superfamily consists of 11 families of enzymes, with PDE8 being a high-affinity, cAMP-specific hydrolase.[1]
This compound exerts its biological effects by selectively binding to and inhibiting the catalytic activity of PDE8A and PDE8B. This inhibition leads to a localized increase in cAMP concentration, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA then phosphorylates a multitude of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Other PDEs | Reference |
| PDE8A | 0.7 | >1500-fold | [2][3][4] |
| PDE8B | 0.3 | >1500-fold | [2][3][4] |
Table 2: Cellular Effects of this compound in AβO-exposed BV2 Microglia
| Treatment | cAMP Level (relative to control) | p-PKA/PKA Ratio (relative to control) | p-CREB/CREB Ratio (relative to control) | Reference |
| AβO | Decreased | Decreased | Decreased | [1] |
| AβO + this compound (300 nM) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | [1] |
| AβO + this compound (600 nM) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | Increased (reversed AβO effect) | [1] |
Experimental Protocols
In Vitro PDE8 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE8.
Materials:
-
Recombinant human PDE8A or PDE8B enzyme
-
This compound
-
[³H]cAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the assay buffer, diluted this compound or vehicle (DMSO), and the PDE8 enzyme.
-
Initiate the reaction by adding [³H]cAMP. The final concentration of cAMP should be below its Km for the enzyme to ensure competitive inhibition kinetics.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Add a slurry of snake venom nucleotidase to convert the [³H]AMP product to [³H]adenosine.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based cAMP Measurement Assay
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment in a cell-based system.
Materials:
-
BV2 microglial cells (or other relevant cell line)
-
This compound
-
Amyloid-β oligomers (AβO) (optional, for disease modeling)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
cAMP ELISA kit
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Seed BV2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 150, 300, 600 nM) for a specified time (e.g., 2 hours).[1]
-
(Optional) Add AβO to the cells to induce a disease-relevant phenotype and incubate for a further 24 hours.[1]
-
Lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the cAMP concentration for each treatment condition and normalize to the protein concentration of the cell lysate.
Western Blot Analysis of PKA and CREB Phosphorylation
This protocol details the detection of changes in the phosphorylation status of PKA and CREB, key downstream targets of cAMP signaling, following treatment with this compound.
Materials:
-
Cell lysates from the cell-based cAMP measurement assay
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-PKA, anti-PKA, anti-phospho-CREB, anti-CREB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Visualizations
References
- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
The Biological Function of PDE8 Inhibition by PF-04957325: A Technical Guide
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By controlling the intracellular levels of these second messengers, PDEs regulate a vast array of cellular processes. The PDE8 family, comprising PDE8A and PDE8B, is distinguished by its high affinity and specificity for cAMP, suggesting a role in modulating basal or highly localized cAMP signals.[2][3][4]
PF-04957325 is a highly potent and selective small molecule inhibitor of the PDE8 family.[5][6][7] Its development has provided a crucial pharmacological tool to elucidate the specific biological functions of PDE8A and PDE8B. This technical guide provides an in-depth overview of the mechanism and consequences of PDE8 inhibition by this compound, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working in related fields.
Potency and Selectivity of this compound
This compound demonstrates exceptional potency for both PDE8 isoforms, with inhibitory concentrations (IC50) in the sub-nanomolar range. Crucially, it exhibits a very high degree of selectivity for PDE8 over all other PDE families, making it a precise tool for studying PDE8-specific functions.[5][8][9][10]
| Target | This compound IC50 (nM) | Reference |
| PDE8A | 0.7 | [5][6][8] |
| PDE8B | 0.2 - 0.3 | [5][6][8] |
| All other PDE Isoforms | >1500 | [5][8][9] |
Biological Functions of PDE8 Inhibition
The primary mechanism of this compound is the prevention of cAMP hydrolysis by PDE8. This leads to an accumulation of intracellular cAMP in specific cellular compartments, activating downstream effectors, most notably Protein Kinase A (PKA). This modulation of cAMP signaling by this compound has been shown to impact several key physiological processes.
PDE8 enzymes are key regulators of steroid hormone production in both the testes and adrenal glands.[11][12] In Leydig cells of the testes, Luteinizing Hormone (LH) stimulates cAMP production, which drives the synthesis of testosterone.[11][13][14][15] Similarly, in the adrenal cortex, Adrenocorticotropic Hormone (ACTH) stimulates a cAMP-dependent pathway to produce glucocorticoids like corticosterone.[12][16]
PDE8A and PDE8B act as a brake on this process by degrading cAMP, thereby maintaining low basal steroidogenesis.[17] Inhibition of PDE8 with this compound removes this brake, leading to a significant increase in steroid production, particularly under basal or low-stimulation conditions.[12][16][18] The selectivity of this compound has been confirmed in studies using Leydig and adrenal cells from PDE8A/B double-knockout mice, where the compound had no effect on steroidogenesis, demonstrating its on-target action.[5][16][17][18]
| Cell Type | Treatment | Effect | Reference |
| MA-10 Leydig Cells | This compound (30-1000 nM) | ~6-fold increase in progesterone production | |
| MA-10 Leydig Cells | This compound + Rolipram (PDE4 inhibitor) | ~19-fold synergistic increase in progesterone | [18] |
| Primary Adrenal Cells | This compound (100 nM) | Elevated basal steroid production | [16] |
| Wild-Type Leydig Cells | This compound | Dose-dependent increase in testosterone | [18] |
| PDE8A/B DKO Leydig Cells | This compound | No effect on testosterone production | [18] |
PDE8 plays a critical role in the function of immune cells, particularly T-cells and microglia.
T-Cell Function: In effector T-cells, PDE8A is part of a signaling complex with Raf-1 kinase.[1][9] By maintaining low local cAMP levels, PDE8A protects Raf-1 from inhibitory phosphorylation by PKA, thereby permitting T-cell adhesion to endothelial cells—a critical step in the inflammatory response.[1][9][19] Inhibition of PDE8A with this compound disrupts this complex, leading to PKA-mediated inhibition of Raf-1 and a subsequent reduction in T-cell adhesion and motility.[4][9][20] This suggests PDE8 inhibition as a potential therapeutic strategy for autoimmune diseases.[4][21]
Neuroinflammation: In the context of neurodegenerative diseases like Alzheimer's, PDE8 expression is upregulated in microglia, the resident immune cells of the brain.[3][22] In cellular models of Alzheimer's disease, this compound treatment reversed the pro-inflammatory state of microglia.[3][23] It suppressed the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and restored levels of cAMP and Brain-Derived Neurotrophic Factor (BDNF) through the cAMP/PKA/CREB signaling pathway.[3][23][24]
PDE8 is expressed in human airway smooth muscle (HASM) cells, where it appears to selectively regulate cAMP signaling downstream of β2-adrenergic receptors (β2AR).[25] Inhibition of PDE8 with this compound was shown to enhance cAMP production following β2AR stimulation, without affecting signaling from other G-protein coupled receptors like the EP2/4 prostanoid receptors. This finding suggests that PDE8 may be a novel therapeutic target for airway diseases like asthma, potentially offering greater selectivity and fewer side effects than broader PDE inhibitors.[25]
Key Signaling Pathways
This is a canonical pathway regulated by PDE8. Inhibition of PDE8 by this compound increases intracellular cAMP, which binds to the regulatory subunits of PKA, releasing and activating the catalytic subunits. Activated PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in processes like neuroprotection and inflammation.[2][3]
Caption: The cAMP/PKA/CREB signaling pathway modulated by PDE8 and its inhibitor this compound.
In T-cells, PDE8A forms a scaffold with Raf-1 kinase, creating a microdomain of low cAMP concentration. This prevents PKA from phosphorylating Raf-1 at an inhibitory site (Ser259). When PDE8A is inhibited by this compound, local cAMP levels rise, allowing PKA to phosphorylate and inactivate Raf-1, which in turn inhibits LFA-1 integrin-mediated adhesion to ICAM-1 on endothelial cells.[1][9]
Caption: PDE8A-Raf-1 signaling complex in T-cell adhesion and its disruption by this compound.
Experimental Protocols
This assay quantifies the inhibitory potency of a compound against a specific PDE enzyme. A common method is the PDE-Glo™ Phosphodiesterase Assay.[26]
Caption: General workflow for an in vitro luminescence-based PDE inhibition assay.
This cell-based assay measures the effect of PDE inhibitors on hormone production.
Caption: Workflow for a cell-based assay to measure the effect of this compound on steroidogenesis.
Objective: To measure changes in the phosphorylation state and total protein levels of key signaling molecules (e.g., PKA, CREB, Raf-1) following treatment with this compound.
-
Cell Lysis: After cell culture and treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-pCREB, anti-CREB, anti-pRaf1-S259).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. Densitometry is used to quantify band intensity.[3]
Objective: To measure the concentration of secreted molecules like testosterone, corticosterone, or cytokines (IL-6, TNF-α) in cell culture supernatant or biological fluids.[3][27][28]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target analyte and incubate.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Sample Addition: Add standards of known concentration and the collected experimental samples (e.g., cell culture media) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target analyte.
-
Enzyme Conjugate: Wash again and add an enzyme conjugate, such as streptavidin-HRP.
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Stop & Read: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the analyte in the experimental samples.
Conclusion
This compound is a powerful and selective research tool that has been instrumental in defining the biological roles of the PDE8 family. Its inhibitory action elevates cAMP levels in specific contexts, leading to profound effects on steroidogenesis, T-cell function, and neuroinflammation. The data and methodologies outlined in this guide highlight PDE8 as a promising, druggable target for a range of therapeutic areas, including endocrine disorders, autoimmune diseases, and neurodegenerative conditions. Further research utilizing this compound will continue to refine our understanding of compartmentalized cAMP signaling and its therapeutic potential.
References
- 1. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14-3-3 interaction with phosphodiesterase 8A sustains PKA signaling and downregulates the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PDE | TargetMol [targetmol.com]
- 9. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 10. Regulation of Adrenal Steroidogenesis by the High-affinity Phosphodiesterase 8 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The high-affinity cAMP-specific phosphodiesterase 8B controls steroidogenesis in the mouse adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Modulation of Leydig cell function by cyclic nucleotide phosphodiesterase 8A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of Leydig cell function by cyclic nucleotide phosphodiesterase 8A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-EPMC3310417 - cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis. - OmicsDI [omicsdi.org]
- 18. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) [mdpi.com]
- 22. Phosphodiesterase 8 (PDE8): Distribution and Cellular Expression and Association with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PDE8 Is Expressed in Human Airway Smooth Muscle and Selectively Regulates cAMP Signaling by β2-Adrenergic Receptors and Adenylyl Cyclase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. rep.bioscientifica.com [rep.bioscientifica.com]
- 28. Frontiers | Primary culture and endocrine functional analysis of Leydig cells in ducks (Anas platyrhynchos) [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of PF-04957325
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). The information presented is collated from various scientific studies to assist researchers and professionals in drug development.
Introduction to this compound
This compound is a synthetic organic compound that acts as a selective inhibitor of phosphodiesterase 8 (PDE8), a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE8, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways. This compound has been instrumental as a chemical probe for investigating the biological functions of PDE8 in a variety of cellular processes, including inflammation, neuroinflammation, and steroidogenesis.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound from various in vitro studies.
Table 1: Enzymatic Inhibition
| Target | IC50 (nM) | Notes |
| PDE8A | 0.7 | |
| PDE8B | 0.3 - 0.4 | |
| Other PDE Isoforms | >1500 | Demonstrates high selectivity for PDE8. |
Data sourced from multiple references.[4][5][6]
Table 2: Cell-Based Assay Potency
| Cell Line | Assay | EC50 (nM) | Notes |
| PDE8A(-/-) Leydig Cells | Testosterone Production | 38 | These cells only express the PDE8B isoform. |
Data sourced from reference[3].
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting PDE8, which is a crucial enzyme in the regulation of cAMP levels. The inhibition of PDE8 leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), which is a transcription factor involved in the expression of genes related to neuroprotection and anti-inflammatory responses, such as Brain-Derived Neurotrophic Factor (BDNF).[4][7]
Caption: PDE8 signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
Cell Culture and Treatment
-
Cell Line: BV2 microglial cells are commonly used.[4]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[4]
-
Seeding: For experiments, BV2 cells are seeded into 6-well culture plates at a density of 2 x 10^5 cells/well and cultured for 24 hours.[4]
-
Drug Treatment:
-
This compound is dissolved in DMSO to create a stock solution.[4]
-
Cells are pretreated with this compound (at concentrations of 150 nM, 300 nM, or 600 nM) for 6 hours.[4]
-
Following pretreatment, cells are treated with amyloid-β oligomers (AβO) at a concentration of 10 μM for 24 hours to induce an inflammatory response.[4]
-
A vehicle control of 0.6‰ DMSO is used.[4]
-
Western Blotting
-
Sample Preparation: The hippocampus from hemispheres and treated BV2 cells are homogenized, and protein extracts are prepared.[4]
-
Analysis: Western blotting is performed to determine the expression levels of key proteins in the PDE8/cAMP/CREB signaling pathway, such as p-PKA, PKA, p-CREB, CREB, and BDNF.[4]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: ELISA is used to measure the concentration of cAMP and various inflammatory factors, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]
-
Procedure: Treated cells are collected, and the levels of the target molecules are quantified using specific ELISA kits according to the manufacturer's instructions.[3][4]
Cell Proliferation Assay (MTS Assay)
-
Application: This assay is used to assess the effect of this compound on the proliferation of cells, such as breast cancer cells.[5]
-
Methodology:
-
Cells are seeded in a total volume of 0.1 mL of fresh medium containing the test reagents or vehicle.[5]
-
Following incubation at 37°C for 72 hours, 20 μL of a combined solution of MTS/PMS is added to each well.[5]
-
The plates are incubated for an additional 2 hours at 37°C, protected from light.[5]
-
The absorbance of the formazan product is measured at 492 nm using a microtiter plate reader.[5]
-
Caption: A typical experimental workflow for in vitro studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Signaling Targets of PF-04957325
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04957325 is a highly potent and selective small molecule inhibitor of phosphodiesterase 8 (PDE8), with particular specificity for PDE8A and PDE8B isoforms. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), this compound elevates intracellular cAMP levels, thereby modulating a cascade of downstream signaling pathways. This technical guide provides a comprehensive overview of the core downstream signaling targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary mechanism of action revolves around the activation of the cAMP/PKA/CREB signaling cascade, which has significant implications for neuroinflammation, synaptic plasticity, steroidogenesis, and immune cell function.
Core Mechanism of Action
This compound selectively binds to and inhibits the catalytic activity of PDE8A and PDE8B. This inhibition leads to an accumulation of intracellular cAMP.[1] cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, including the transcription factor cAMP response element-binding protein (CREB).[1]
Key Downstream Signaling Pathways and Targets
The cAMP/PKA/CREB Pathway in the Central Nervous System
In the context of neurodegenerative diseases such as Alzheimer's, this compound has demonstrated significant therapeutic potential by modulating neuroinflammation and enhancing cognitive function.[2][3]
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Treatment with this compound has been shown to reverse the downregulation of BDNF in Alzheimer's disease models.[2][3] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.
-
Modulation of Neuroinflammation: this compound suppresses the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia.[2][3]
-
Reduction of Amyloid-β (Aβ) Generation: The compound has been observed to decrease the production of Aβ1-42 by inhibiting the expression of amyloid precursor protein (APP) and presenilin-1 (PS1).[2][3]
Raf-1 Signaling in T-Cells
In T-lymphocytes, PDE8A forms a signaling complex with the Raf-1 kinase. The inhibition of PDE8A by this compound has direct consequences for T-cell adhesion.
-
Inhibitory Phosphorylation of Raf-1: Increased cAMP levels due to PDE8 inhibition lead to PKA-mediated phosphorylation of Raf-1 at the inhibitory site Serine 259. This phosphorylation inhibits Raf-1 activity.
-
Suppression of T-Cell Adhesion: The inhibition of the Raf-1 signaling pathway subsequently suppresses T-cell adhesion, a critical process in the inflammatory response. This has been demonstrated to ameliorate clinical signs in models of experimental autoimmune encephalomyelitis (EAE).[4]
Steroidogenesis Pathway in Leydig Cells
This compound has been shown to stimulate steroidogenesis in Leydig cells through the elevation of cAMP.[5]
-
Increased PKA Activity: Elevated cAMP directly activates PKA.
-
Phosphorylation of CEH/HSL: PKA phosphorylates and activates cholesterol-ester hydrolase (CEH)/hormone-sensitive lipase (HSL).
-
Increased StAR Protein Expression: The signaling cascade leads to an increased expression of the steroidogenic acute regulatory (StAR) protein, a key regulator of steroid hormone synthesis.[5] This culminates in increased production of steroids such as testosterone.[5]
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.7 nM | Human PDE8A | MedchemExpress |
| 0.3 nM | Human PDE8B | MedchemExpress | |
| In Vitro Concentration | 150, 300, 600 nM | BV2 microglia cells | --INVALID-LINK-- |
| In Vivo Dosage | 10 mg/kg (s.c.) | C57BL/6 mice (EAE model) | --INVALID-LINK-- |
| 15.5 mg/kg/day (osmotic pump) | C57BL/6 mice (EAE model) | --INVALID-LINK-- |
Detailed Experimental Methodologies
Western Blotting for Phosphorylated Proteins (e.g., pCREB)
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Membrane Transfer:
-
Separate protein lysates on a 10% SDS-polyacrylamide gel.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-phospho-CREB) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]
-
Capture the chemiluminescent signal using a digital imaging system.
-
cAMP Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Lyse cells using the buffer provided in the ELISA kit, which typically contains a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Prepare a standard curve using the provided cAMP standards.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards and samples to a 96-well plate pre-coated with an anti-cAMP antibody.
-
Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample for binding to the antibody.
-
Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate for HRP (e.g., TMB).
-
Incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
-
Morris Water Maze (MWM) for Cognitive Function
-
Apparatus:
-
A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature.
-
An escape platform submerged approximately 1 cm below the water surface.
-
Distinct visual cues are placed around the room to serve as spatial references for the animals.
-
-
Procedure:
-
Habituation (Day 1): Mice are trained to find a visible platform to ensure they are not visually impaired and can learn the basic task of escaping the water.
-
Acquisition Phase (Days 2-5): The platform is hidden in a fixed location. Mice are released from different starting positions and given a set time (e.g., 60 seconds) to find the platform. If they fail, they are guided to it. This is typically repeated for four trials per day.[8][9]
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.[8]
-
-
Data Analysis:
-
Key parameters measured include escape latency (time to find the platform), path length, and swimming speed during the acquisition phase.
-
During the probe trial, the percentage of time spent in the target quadrant and the number of platform crossings are analyzed.
-
T-Cell Adhesion Assay
-
Plate Preparation:
-
Coat a 96-well plate with an adhesion molecule such as Intercellular Adhesion Molecule 1 (ICAM-1) overnight at 4°C.
-
Wash the plate to remove excess coating solution.
-
Block the wells with a solution of BSA to prevent non-specific cell binding.
-
-
Cell Preparation:
-
Isolate T-cells from whole blood or spleen.
-
Label the T-cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-treat the labeled T-cells with different concentrations of this compound or a vehicle control.
-
-
Adhesion Assay:
-
Add the treated T-cells to the coated and blocked 96-well plate.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Conclusion
This compound is a powerful research tool for investigating the role of PDE8 in various physiological and pathological processes. Its primary mechanism of elevating intracellular cAMP levels triggers a cascade of downstream signaling events, most notably through the PKA/CREB pathway. This has profound effects on neuroinflammation, synaptic function, immune cell adhesion, and steroidogenesis. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting PDE8 and to elucidate the intricate downstream consequences of its inhibition.
References
- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-04957325 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and autoimmune diseases of the central nervous system (CNS). The intricate interplay of glial cells, infiltrating immune cells, and inflammatory mediators creates a complex environment that can drive disease progression. A promising therapeutic target in this domain is the modulation of cyclic adenosine monophosphate (cAMP) signaling, a key pathway in regulating inflammatory responses. PF-04957325, a potent and selective inhibitor of phosphodiesterase-8 (PDE8), has emerged as a significant investigational compound for its role in attenuating neuroinflammation. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound's impact on neuroinflammatory processes.
Core Mechanism of Action: PDE8 Inhibition and cAMP Signaling
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-8 (PDE8), an enzyme responsible for the hydrolysis of cAMP.[1][2] By blocking PDE8, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1][2] The PDE8/cAMP/PKA/CREB signaling pathway is pivotal in modulating the expression of genes involved in inflammation and neuronal function.[1][2] Notably, this pathway is implicated in reducing the production of pro-inflammatory mediators and promoting the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF).[1][2]
Preclinical Evidence in Neuroinflammatory Models
The therapeutic potential of this compound in neuroinflammation has been investigated in both in vitro and in vivo models of neurological diseases.
In Vitro Model: Amyloid-β Stimulated Microglia
In a cellular model of Alzheimer's disease, the murine microglial cell line BV2 was stimulated with amyloid-β oligomers (AβO) to induce a pro-inflammatory state.[1][2] Pre-treatment with this compound demonstrated a dose-dependent attenuation of the inflammatory response.
| Parameter | Treatment Group | Result (Relative to AβO Control) | Reference |
| Pro-inflammatory Cytokines | |||
| IL-1β | This compound | ↓ Decreased | [1][2] |
| IL-6 | This compound | ↓ Decreased | [1][2] |
| TNF-α | This compound | ↓ Decreased | [1][2] |
| Inflammatory Enzymes | |||
| iNOS | This compound | ↓ Decreased | [1][2] |
| COX-2 | This compound | ↓ Decreased | [1][2] |
| Microglial Polarization | |||
| CD68 (Pro-inflammatory) | This compound | ↓ Decreased | [2] |
| CD206 (Anti-inflammatory) | This compound | ↑ Increased | [2] |
| Arg-1 (Anti-inflammatory) | This compound | ↑ Increased | [2] |
| Signaling Pathway | |||
| cAMP | This compound | ↑ Increased | [1][2] |
| p-PKA/PKA | This compound | ↑ Increased | [1][2] |
| p-CREB/CREB | This compound | ↑ Increased | [1][2] |
| BDNF | This compound | ↑ Increased | [1][2] |
Table 1: Effects of this compound in AβO-Stimulated BV2 Microglia
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), this compound treatment demonstrated significant therapeutic effects by reducing the clinical signs of the disease.[3] This was associated with a marked reduction in CNS inflammation.
| Parameter | Treatment Group | Result (vs. Vehicle Control) | Reference |
| Clinical EAE Score | This compound | ↓ Significantly Reduced | [3] |
| CNS Inflammatory Lesions | This compound | ↓ Reduced | [3] |
| Mononuclear Cell Infiltration (Spinal Cord) | This compound | ↓ Significantly Reduced (7.45 × 10⁵ vs. 2.38 × 10⁵ cells) | [3] |
| CD4+ T Cells (Spinal Cord) | This compound | ↓ Significantly Reduced (1.02 × 10⁵ vs. 2.37 × 10⁴ cells) | [3] |
| CD4+/Foxp3- Teff Cells (Spinal Cord) | This compound | ↓ Significantly Reduced (8.65 × 10⁴ vs. 2.04 × 10⁴ cells) | [3] |
| CD4+/Foxp3+ Treg Cells (Spinal Cord) | This compound | ↓ Significantly Reduced (1.46 × 10⁴ vs. 3.17 × 10³ cells) | [3] |
| IFN-γ+ CD4+ T Cells (Spinal Cord) | This compound | ↓ Significantly Decreased (4.84 × 10⁴ vs. 1.44 × 10⁴ cells) | [3] |
| IL-17+ CD4+ T Cells (Spinal Cord) | This compound | ↓ Decreased (Statistically Non-significant) | [3] |
Table 2: Effects of this compound in the EAE Mouse Model
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
References
- 1. pnas.org [pnas.org]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-04957325 and its Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PF-04957325
This compound is a small molecule inhibitor that exhibits high potency and selectivity for the PDE8 family, specifically PDE8A and PDE8B.[1] Phosphodiesterases are crucial regulators of intracellular signaling cascades by controlling the levels of the second messengers cAMP and cGMP. The inhibition of PDE8 leads to an accumulation of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This signaling pathway is implicated in a variety of physiological processes, including inflammation, memory, and neuroprotection.[2]
The therapeutic potential of this compound has been investigated in preclinical models of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][3] The positive outcomes in these CNS disease models strongly suggest that this compound can cross the blood-brain barrier to exert its pharmacological effects within the brain and spinal cord.
Physicochemical Properties and Blood-Brain Barrier Permeability
The ability of a small molecule to cross the BBB is largely governed by its physicochemical properties. While direct experimental determination of this compound's BBB permeability is not publicly available, we can infer its potential based on key molecular descriptors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅F₃N₈OS | [4] |
| Molecular Weight | 400.38 g/mol | [4] |
| miLogP (ALogP) | 2.35 | Calculated (Molinspiration) |
| Topological Polar Surface Area (TPSA) | 118.25 Ų | Calculated (Molinspiration) |
Generally, small molecules with a molecular weight under 400-500 Da, a logP value between 1 and 3, and a TPSA below 90 Ų are considered to have a higher probability of crossing the BBB via passive diffusion. While the molecular weight and miLogP of this compound fall within a favorable range for CNS penetration, its TPSA is slightly above the ideal cutoff. However, it is important to note that these are general guidelines, and other factors, such as active transport mechanisms, can also influence BBB permeability. The significant in vivo effects observed in CNS disease models provide strong evidence that this compound achieves therapeutically relevant concentrations in the brain.
In Vivo Evidence of CNS Activity
The efficacy of this compound in animal models of CNS disorders provides compelling indirect evidence of its ability to cross the blood-brain barrier.
Alzheimer's Disease Models
In a study utilizing a mouse model of Alzheimer's disease (APP/PS1 transgenic mice), oral administration of this compound demonstrated significant cognitive improvements.[2]
Table 2: Summary of In Vivo Alzheimer's Disease Study with this compound
| Parameter | Details |
| Animal Model | APP/PS1 transgenic mice |
| Dosage | 0.1 or 1 mg/kg |
| Administration Route | Gavage (oral) |
| Treatment Duration | 21 consecutive days |
| Observed CNS Effects | - Attenuated microglia activation- Reduced release of inflammatory factors- Reversed cognitive deficits in Y-maze and Morris water maze tests |
The observed neuroprotective and anti-inflammatory effects within the brain parenchyma strongly indicate that this compound crosses the BBB to engage its target, PDE8.
Experimental Autoimmune Encephalomyelitis (EAE) Model
In a mouse model of multiple sclerosis, EAE, systemic administration of this compound ameliorated the clinical signs of the disease and reduced neuroinflammation.[3]
Table 3: Summary of In Vivo EAE Study with this compound
| Parameter | Details |
| Animal Model | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE |
| Dosage | 10 mg/kg (s.c. injection) or 15.5 mg/kg/day (osmotic pump) |
| Administration Route | Subcutaneous (s.c.) injection or continuous infusion via osmotic pump |
| Treatment Duration | 10 days (s.c.) or 14 days (osmotic pump) |
| Observed CNS Effects | - Reduced inflammatory lesion formation in the CNS- Suppressed accumulation of pathogenic T cells in the spinal cord |
The ability of this compound to reduce immune cell infiltration and lesion formation within the CNS provides further strong evidence of its BBB permeability.
Experimental Protocols
In Vivo Alzheimer's Disease Mouse Model
Objective: To investigate the effects of this compound on cognitive function and neuroinflammation in a transgenic mouse model of Alzheimer's disease.
Animal Model: 10-month-old male amyloid precursor protein/presenilin-1 (APP/PS1) mice and wild-type (WT) littermates.[2]
Drug Formulation and Administration:
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
For oral administration, the stock solution was further diluted in phosphate-buffered saline (PBS) to final concentrations of 0.1 mg/kg and 1 mg/kg.[5]
-
Mice were administered this compound or vehicle by gavage once daily for 21 consecutive days.[5]
Behavioral Testing:
-
Y-maze: To assess spatial working memory, mice were allowed to explore a three-arm maze, and the sequence of arm entries was recorded.
-
Morris Water Maze: To evaluate spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant were measured.[5]
Biochemical and Immunohistochemical Analysis:
-
Following behavioral testing, brain tissue was collected for analysis.
-
Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cAMP in the hippocampus were measured by ELISA.[5]
-
Western blotting was used to determine the expression levels of proteins in the PDE8/cAMP/CREB signaling pathway.[5]
-
Immunofluorescence staining was performed to identify the activation state of microglia.[2]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
EAE Induction:
-
Female C57BL/6 mice were immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein 35-55 (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA).[3]
-
Mice also received intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.[3]
Drug Administration:
-
Subcutaneous Injections: Once mice developed clinical signs of EAE, they were treated with subcutaneous injections of this compound (10 mg/kg) or vehicle three times daily for 10 days.[3]
-
Osmotic Pump Infusion: Alternatively, Alzet mini-osmotic pumps were implanted subcutaneously to deliver a continuous infusion of this compound (15.5 mg/kg/day) or vehicle for 14 days.[3]
Clinical and Histological Assessment:
-
Mice were scored daily for clinical signs of EAE (e.g., tail limpness, limb paralysis).
-
At the end of the treatment period, brain and spinal cord tissues were collected.
-
Histological analysis was performed to quantify the extent of inflammatory cell infiltration and demyelination.[1]
-
Flow cytometry was used to analyze the populations of different immune cells in the CNS.[1]
Signaling Pathway and Experimental Workflow Visualizations
PDE8/cAMP/PKA/CREB Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE8, which leads to an increase in intracellular cAMP levels. This, in turn, activates PKA, which then phosphorylates and activates the transcription factor CREB. Activated CREB promotes the expression of genes involved in neuroprotection and synaptic plasticity.
Caption: PDE8/cAMP/PKA/CREB Signaling Pathway.
Experimental Workflow for In Vivo Alzheimer's Disease Study
This diagram outlines the key steps in the preclinical evaluation of this compound in the APP/PS1 mouse model of Alzheimer's disease.
Caption: Workflow for Alzheimer's Disease Mouse Model Study.
Conclusion
While direct quantitative measurements of this compound's blood-brain barrier permeability are not currently in the public domain, a comprehensive analysis of its physicochemical properties and, more importantly, its demonstrated efficacy in preclinical models of Alzheimer's disease and multiple sclerosis, provides strong inferential evidence for its ability to penetrate the CNS. The observed neuroprotective and anti-inflammatory effects within the brain and spinal cord are indicative of target engagement that would only be possible if the compound crosses the BBB in therapeutically relevant concentrations. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound for neurological disorders. Future studies should aim to definitively quantify the brain-to-plasma ratio of this compound and explore its potential transport mechanisms across the BBB to further solidify its profile as a promising CNS drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Fast Calculation of Molecular Polar Surface Area [daylight.com]
Methodological & Application
Application Notes and Protocols for PF-04957325 In Vivo Experiments
These application notes provide detailed protocols for the in vivo use of PF-04957325, a potent and selective inhibitor of phosphodiesterase-8 (PDE8). The described experimental designs are intended for researchers and scientists in drug development investigating the therapeutic potential of modulating the cyclic adenosine monophosphate (cAMP) signaling pathway in neuroinflammatory and neurodegenerative disease models.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting PDE8A and PDE8B, enzymes responsible for the degradation of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[2][3] Elevated cAMP levels have been shown to modulate immune responses, including the regulation of T-cell adhesion and the reduction of pro-inflammatory mediators.[4][5][6][7]
Signaling Pathway
The primary signaling pathway modulated by this compound is the PDE8/cAMP/PKA/CREB axis. Inhibition of PDE8 leads to an increase in cAMP, which then activates PKA. Activated PKA can phosphorylate various substrates, including the transcription factor CREB, leading to the regulation of gene expression involved in inflammation and neuronal function. In T-cells, PDE8A forms a complex with Raf-1 kinase, and inhibition of PDE8 promotes inhibitory phosphorylation of Raf-1, thereby suppressing T-cell adhesion.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 6. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 7. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
PF-04957325 cell culture treatment concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8), in cell culture experiments. This compound has demonstrated significant effects in various research areas, including neuroinflammation, steroidogenesis, and cancer cell migration.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting PDE8A and PDE8B, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, such as the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the Raf-1 signaling cascade.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (PDE8A) | 0.7 nM | Recombinant Enzyme | [2] |
| IC50 (PDE8B) | 0.3 nM | Recombinant Enzyme | [2] |
| IC50 (Other PDEs) | >1.5 µM | Recombinant Enzymes | [2] |
| Effective Concentration (BV2 cells) | 150 - 600 nM | Murine Microglia | [4] |
| Effective Concentration (MA-10 cells) | 3 - 1000 nM | Murine Leydig Tumor Cells | [2][3] |
| Effect on T Cell Adhesion | Significant Inhibition | Murine T Cells | [5] |
| Effect on Breast Cancer Cell Migration | Inhibition | Human Breast Cancer Cells | [1] |
Experimental Protocols
Here are detailed protocols for common applications of this compound in cell culture.
Protocol 1: Inhibition of Neuroinflammation in BV2 Microglial Cells
This protocol describes the use of this compound to mitigate amyloid-beta oligomer (AβO)-induced neuroinflammation in BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Amyloid-beta oligomers (AβO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed BV2 cells in 6-well plates at a density of 2 x 10^5 cells/well.[4] Culture for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Pre-treatment: Prepare working solutions of this compound in culture medium at final concentrations of 150 nM, 300 nM, and 600 nM.[4] Aspirate the old medium from the cells and add the medium containing this compound. A vehicle control (DMSO) should be included. Incubate for 6 hours.[4]
-
AβO Stimulation: After the pre-treatment, add AβO to the wells to a final concentration of 10 µM.[4]
-
Incubation: Co-incubate the cells with this compound and AβO for 24 hours.[4]
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them for subsequent analysis of protein expression (e.g., iNOS, COX-2, components of the PDE8/cAMP/CREB pathway) by Western blotting.
-
Protocol 2: Potentiation of Steroidogenesis in MA-10 Leydig Cells
This protocol outlines the procedure for evaluating the effect of this compound on progesterone production in MA-10 Leydig cells.
Materials:
-
MA-10 Leydig cells
-
RPMI 1640 medium (supplemented with 15% horse serum)
-
This compound (stock solution in DMSO)
-
24-well plates
-
Reagents for progesterone measurement (e.g., Progesterone EIA Kit)
Procedure:
-
Cell Seeding: Seed MA-10 cells in 24-well plates at a density of 8 x 10^4 cells/well.[3] Culture for 48 hours.
-
Serum Starvation: Wash the cells twice with serum-free RPMI 1640 medium and then incubate in serum-free medium for 3 hours.[3]
-
This compound Treatment: Prepare working solutions of this compound in serum-free RPMI 1640 medium at a range of concentrations (e.g., 3 nM to 1000 nM).[2][3] A vehicle control (DMSO) should be included. Aspirate the starvation medium and add the medium containing this compound.
-
Sample Collection and Analysis: Collect the cell culture medium and measure the concentration of progesterone using a suitable immunoassay.
Protocol 3: Inhibition of T Cell Adhesion
This protocol provides a general framework for assessing the impact of this compound on T cell adhesion to endothelial cells.
Materials:
-
Activated T cells
-
Endothelial cells (e.g., bEnd.3)
-
Culture medium appropriate for both cell types
-
This compound (stock solution in DMSO)
-
96-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Adhesion buffer (e.g., HBSS with 2% BSA)
Procedure:
-
Endothelial Cell Monolayer: Seed endothelial cells in a 96-well plate and grow to confluence.
-
T Cell Labeling: Label activated T cells with a fluorescent dye according to the manufacturer's instructions.
-
This compound Treatment: Resuspend the labeled T cells in adhesion buffer containing various concentrations of this compound (a suggested starting range is 10 nM to 1 µM). Include a vehicle control. Incubate for 30-60 minutes.
-
Adhesion Assay: Add the treated T cells to the endothelial cell monolayer and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells with pre-warmed adhesion buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent T cells using a fluorescence plate reader.
Protocol 4: Breast Cancer Cell Migration Assay
This protocol describes a transwell migration assay to evaluate the effect of this compound on breast cancer cell migration.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Culture medium
-
This compound (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture breast cancer cells and serum-starve them overnight before the assay.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.
-
This compound Treatment and Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound (a suggested starting range is 100 nM to 10 µM). Seed the cells into the upper chamber of the transwell inserts. Include a vehicle control.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for neuroinflammation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
PF-04957325 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Name: PF-04957325
-
CAS Number: 1305115-80-3[1]
-
Molecular Formula: C₁₄H₁₅F₃N₈OS[1]
-
Description: this compound is a potent, selective, and cAMP-competitive inhibitor of phosphodiesterase 8 (PDE8), with high affinity for PDE8A and PDE8B isoforms.[1][2][3][4] It is a valuable tool for investigating the role of PDE8 in various cellular processes and disease models.
Mechanism of Action
This compound selectively inhibits the PDE8 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[5] By blocking PDE8, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[6][7] This elevation in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway, which in turn phosphorylates various substrates, including the cAMP-response element binding protein (CREB).[6][8] The PDE8/cAMP/PKA/CREB signaling axis is implicated in numerous physiological functions, including steroidogenesis, immune response, and neuronal processes.[2][5][6][8]
Solubility Data
This compound exhibits solubility in various organic solvents but is insoluble in water.[2] For optimal results, use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[2]
| Solvent | Concentration | Notes | Reference |
| DMSO | 80 mg/mL (~200 mM) | Use fresh DMSO; moisture reduces solubility. Sonication is recommended. | [2][4] |
| 2 mg/mL | Forms a clear solution. | [1] | |
| Ethanol | 3 mg/mL (~7.5 mM) | - | [2] |
| Water | Insoluble | - | [2] |
| Aqueous Buffer | Not recommended | Direct dilution of DMSO stock into aqueous media may cause precipitation. A serial dilution in DMSO is advised first. | [4] |
Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 249.76 µL of DMSO to 1 mg of this compound).
-
Vortex thoroughly to dissolve the powder. Gentle warming (to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[3][4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4]
-
Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[3]
In Vitro Cell-Based Assay Protocol
Objective: To treat cultured cells with this compound for functional analysis.
Procedure:
-
Culture cells to the desired confluency according to standard protocols.
-
Prepare the final working concentrations of this compound by performing a serial dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium.[4]
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO must be included in all experiments.[8]
-
-
For example, to achieve a final concentration of 300 nM in 2 mL of medium, add 0.6 µL of a 1 mM DMSO stock solution.[8]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 6 to 24 hours).[8]
-
Proceed with downstream analysis, such as ELISA for cytokine levels, Western blotting for protein expression, or cell proliferation assays.[3][8]
Preparation of Formulations for In Vivo Studies
Objective: To prepare this compound in a suitable vehicle for administration in animal models. The choice of formulation depends on the route of administration.
A. Saline-Based Formulation (Subcutaneous/Intraperitoneal Injection)
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
-
Procedure:
-
Add the required volume of this compound DMSO stock solution to the PEG300 and mix until clear.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix thoroughly.
-
This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.[3]
-
B. Corn Oil-Based Formulation (Oral Gavage)
-
Composition: 10% DMSO, 90% Corn Oil.[3]
-
Procedure:
-
Add the required volume of this compound DMSO stock solution to the corn oil.
-
Mix thoroughly until a clear solution or a uniform suspension is achieved.
-
This formulation has been shown to achieve a solubility of ≥ 2.5 mg/mL.[3]
-
C. Carboxymethylcellulose (CMC) Suspension (Oral Gavage)
-
Composition: Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of CMC-Na solution (e.g., 1% in water).
-
Mix thoroughly to create a homogeneous suspension.
-
A concentration of ≥5 mg/mL has been reported using this method.[2]
-
Note: For all in vivo experiments, prepare formulations fresh on the day of use and include a vehicle control group receiving the same formulation without the active compound.[2]
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDE | TargetMol [targetmol.com]
- 5. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04957325 in Preclinical Animal Models
Introduction
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase-8 (PDE8), a cAMP-specific hydrolase.[1] By inhibiting PDE8A and PDE8B, this compound elevates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous physiological processes. This mechanism has shown therapeutic potential in various disease models, particularly in neuroinflammatory and autoimmune disorders.[2][3] These application notes provide detailed dosing regimens and experimental protocols for the use of this compound in established animal models of Alzheimer's Disease and Multiple Sclerosis.
Mechanism of Action: PDE8 Inhibition
This compound exerts its effects by inhibiting PDE8, which is responsible for the breakdown of cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2][4] This signaling cascade is pivotal in processes such as memory consolidation, anti-inflammatory responses, and synaptic function.[2] In the context of Alzheimer's disease, this pathway helps to attenuate neuroinflammation, upregulate Brain-Derived Neurotrophic Factor (BDNF), and restore synaptic function.[2][4]
Application Note 1: Alzheimer's Disease (AD) Mouse Models
This compound has been shown to alleviate cognitive deficits and AD-like pathology in mouse models by modulating neuroinflammation.[2][4] Two primary models have been utilized: an acute model induced by amyloid-β oligomer (AβO) injection and a chronic transgenic model (APP/PS1).
Dosing Regimen Summary
| Parameter | AβO-Injected C57BL/6J Mice | APP/PS1 Transgenic Mice |
| Animal Strain | C57BL/6J (Male, 2 months old) | APP/PS1 (Male, 10 months old) |
| Compound | This compound | This compound |
| Dose(s) | 0.1 mg/kg and 1 mg/kg | 0.1 mg/kg and 1 mg/kg |
| Route | Oral Gavage | Oral Gavage |
| Frequency | Once daily | Once daily |
| Duration | 21 consecutive days | 21 consecutive days |
| Vehicle | Not explicitly stated for gavage, but DMSO is used for stock solutions.[2] | Not explicitly stated for gavage, but DMSO is used for stock solutions.[2] |
| Reference | [2] | [2] |
Experimental Protocols
1. Animal Model Generation
-
AβO-Injected Model: 2-month-old male C57BL/6J mice are anesthetized and placed in a stereotaxic frame. Amyloid-β oligomers (AβO) are injected bilaterally into the hippocampus. The coordinates used are relative to bregma: Anterior-Posterior, –2.3 mm; Lateral, ± 1.8 mm; Vertical, –2.0 mm.[2]
-
APP/PS1 Transgenic Model: 10-month-old male APP/PS1 mice, which genetically develop AD-like pathology, are used alongside wild-type (WT) littermates as controls.[2]
2. Drug Administration
-
Three days after AβO injection (for the AβO model) or at the start of the study (for APP/PS1 mice), daily administration of this compound (0.1 or 1 mg/kg) or vehicle is initiated via oral gavage.[2]
-
The treatment continues for 21 consecutive days.[2]
3. Behavioral Testing
-
From day 15 to day 21 of administration, a battery of behavioral tests is performed to assess cognitive function.[2]
-
Y-Maze: Evaluates spatial working memory based on the mice's willingness to explore new arms of the maze.
-
Novel Object Recognition (NOR): Assesses recognition memory by measuring the time spent exploring a novel object versus a familiar one.
-
Morris Water Maze (MWM): A test for spatial learning and memory where mice must find a hidden platform in a pool of water.
-
4. Molecular and Cellular Analysis
-
Following behavioral tests, mice are euthanized, and brain tissues (hippocampus and cortex) are collected.
-
Western Blot and ELISA: Used to quantify the levels of inflammatory proteins (e.g., IL-1β, IL-6, TNF-α, iNOS, COX-2) and key components of the PDE8/cAMP/CREB signaling pathway.[2][4]
-
Immunofluorescence Staining: Employed to visualize and identify the activation state of microglia, the primary immune cells in the brain.[2][4]
Application Note 2: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is the most commonly used animal model for human multiple sclerosis (MS). This compound has been shown to ameliorate clinical signs of EAE by reducing CNS inflammation and the accumulation of pathogenic T cells.[3]
Dosing Regimen Summary
| Parameter | Subcutaneous Injection | Continuous Infusion |
| Animal Strain | C57BL/6 (Female, 4-6 weeks old) | C57BL/6 (Female) |
| Compound | This compound | This compound |
| Dose | 10 mg/kg/dose | 15.5 mg/kg/day |
| Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) via Alzet mini-osmotic pumps |
| Frequency | Three times daily | Continuous |
| Duration | 10 days (therapeutic, from day 13 to 22 post-immunization) | 14 days (therapeutic, pump implanted on day 12) |
| Vehicle | DMSO and PBS | 50% DMSO and 50% PBS |
| Reference | [3][5] | [3][5] |
Experimental Protocols
1. EAE Induction
-
Active EAE is induced in C57BL/6 mice using an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA).[3]
-
Pertussis toxin (PTX) is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the CNS.[3]
2. Clinical Scoring and Treatment Initiation
-
Mice are weighed and scored daily for clinical signs of EAE (e.g., tail limpness, paresis, paralysis).
-
Treatment is initiated therapeutically once mice reach a clinical score of 1 or 2 (typically around day 12-13 post-immunization).[3]
3. Drug Administration
-
Subcutaneous Injections: Mice are treated with this compound (10 mg/kg/dose) or vehicle subcutaneously three times per day for 10 days.[3][5]
-
Continuous Infusion: Alzet mini-osmotic pumps are filled with this compound or vehicle and implanted subcutaneously to deliver a continuous dose of 15.5 mg/kg/day for 14 days.[3][5]
4. Endpoint Analysis
-
At the end of the treatment period or at peak disease, mice are euthanized.
-
Histopathological Analysis: The brain and spinal cord are collected, sectioned, and stained to quantify inflammatory lesions and demyelination.[3]
-
Flow Cytometry: Mononuclear cells are isolated from the spinal cord to analyze the frequency and number of different immune cell populations, particularly encephalitogenic Th1 and Th17 T cells, by staining for specific cell surface and intracellular markers.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-04957325 in Multiple Sclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-04957325, a selective inhibitor of phosphodiesterase 8 (PDE8), in preclinical research for multiple sclerosis (MS). The information presented is intended to guide researchers in designing and executing experiments to further evaluate the therapeutic potential of targeting PDE8 in demyelinating diseases.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2] A key pathological feature of MS is the infiltration of autoreactive T lymphocytes into the CNS, which mediate damage to the myelin sheath.[2] Cyclic adenosine monophosphate (cAMP) is a critical second messenger that regulates T cell activation and function.[1] Phosphodiesterases (PDEs) are enzymes that hydrolyze cAMP, thereby modulating intracellular cAMP levels and downstream signaling pathways.[3]
The PDE8 family of enzymes is upregulated in pro-inflammatory T cells, making it a potential therapeutic target for inflammatory disorders like MS.[4] this compound is a highly selective inhibitor of PDE8.[5] Preclinical studies have demonstrated its efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used animal model for MS.[1][4]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting PDE8, leading to an increase in intracellular cAMP levels in T cells. This increase in cAMP has been shown to modulate T cell function, particularly adhesion and motility, through a novel signaling pathway involving the PDE8A-Raf-1 kinase complex.[1]
Signaling Pathway of this compound in T Cells
In activated effector T cells (Teff), PDE8A forms a complex with Raf-1 kinase. This complex creates a localized environment of low cAMP around Raf-1, protecting it from inhibitory phosphorylation by Protein Kinase A (PKA).[1] By inhibiting PDE8A, this compound disrupts this protective mechanism, leading to increased PKA-mediated phosphorylation of Raf-1 at inhibitory sites.[6] This, in turn, suppresses the adhesion of Teff cells to endothelial cells, a critical step in their infiltration into the CNS.[1] This mechanism of action is distinct from that of PDE4 inhibitors, which have broader effects on T cell proliferation and cytokine production.[5]
Preclinical Efficacy in the EAE Model
Treatment with this compound has been shown to ameliorate the clinical signs of EAE in a therapeutic manner.[4] Studies have demonstrated a significant reduction in disease severity and a decrease in inflammatory lesions in the CNS of treated mice.[4]
Quantitative Data from EAE Studies
The following tables summarize the key quantitative findings from a representative study using this compound in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of this compound on Clinical Score in EAE Mice
| Treatment Group | Dosing Regimen | Mean Peak Clinical Score (± SEM) | Statistical Significance (p-value) |
| Vehicle Control | Subcutaneous, 3x daily | ~3.0 | - |
| This compound | 10 mg/kg, subcutaneous, 3x daily (days 13-22) | ~2.0 | p = 0.0007[7] |
| Vehicle Control | Osmotic pump | ~3.5 | - |
| This compound | 15.5 mg/kg/day, osmotic pump (14 days) | ~2.0 | p < 0.0001[7] |
Table 2: Effect of this compound on CNS Infiltration in EAE Mice
| Cell Type | Vehicle Control (Total Cell Number ± SEM) | This compound (Total Cell Number ± SEM) | Statistical Significance (p-value) |
| Total Mononuclear Cells in Spinal Cord | ~1.5 x 106 | ~0.8 x 106 | p = 0.015[8] |
| CD4+ T cells in Spinal Cord | ~6.0 x 105 | ~3.0 x 105 | p = 0.006[8] |
| Foxp3- Teff cells in Spinal Cord | ~5.5 x 105 | ~2.5 x 105 | p = 0.007[8] |
| Foxp3+ Treg cells in Spinal Cord | ~0.5 x 105 | ~0.25 x 105 | p = 0.01[8] |
| IFN-γ+ CD4+ T cells in Spinal Cord | 4.84 x 104 | 1.44 x 104 | Significant decrease[4] |
| IL-17+ CD4+ T cells in Spinal Cord | 0.97 x 104 | ~0.1 x 104 | Statistically non-significant decrease[4] |
Experimental Protocols
The following are detailed protocols for key experiments involved in testing this compound in the EAE mouse model.
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.[9]
Materials:
-
Female C57BL/6 mice, 9-12 weeks old
-
MOG35-55 peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Sterile deionized water
-
2 sterile 1 mL syringes
-
1 sterile Luer-Lok connector
-
27G and 30G needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Reconstitute MOG35-55 peptide in sterile deionized water to a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. For 10 mice, mix 1 mL of MOG35-55 (2 mg/mL) with 1 mL of CFA.
-
Draw the MOG35-55 solution into one syringe and the CFA into another.
-
Connect the two syringes with the Luer-Lok connector.
-
Force the contents back and forth between the syringes for at least 10 minutes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Protocol 2: Isolation of Mononuclear Cells from the CNS
This protocol describes the isolation of mononuclear cells from the brain and spinal cord of EAE mice for subsequent analysis.[4][10]
Materials:
-
EAE mice
-
Ice-cold Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Percoll (stock solution)
-
70% and 30% Percoll solutions (prepared from stock)
-
Dounce homogenizer with loose and tight pestles
-
70 µm cell strainer
-
15 mL conical tubes
-
Refrigerated centrifuge
Procedure:
-
Tissue Harvest:
-
Anesthetize the mouse and perfuse intracardially with ice-cold HBSS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and place them in a petri dish containing ice-cold RPMI.
-
-
Tissue Homogenization:
-
Transfer the tissues to a Dounce homogenizer containing 5 mL of RPMI.
-
Gently homogenize with the loose pestle (pestle A) for 10-15 strokes.
-
Further homogenize with the tight pestle (pestle B) for another 10-15 strokes to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. Wash the strainer with RPMI to maximize cell recovery.
-
-
Percoll Gradient Centrifugation:
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of 30% Percoll.
-
Carefully layer the 30% Percoll cell suspension over 5 mL of 70% Percoll in a 15 mL conical tube, creating a discontinuous gradient.
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
-
Cell Collection:
-
Mononuclear cells will be located at the interface of the 30% and 70% Percoll layers.
-
Carefully aspirate the mononuclear cell layer using a Pasteur pipette and transfer to a new 15 mL conical tube.
-
Wash the cells by adding 10 mL of RPMI and centrifuging at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for downstream applications (e.g., FACS buffer).
-
Protocol 3: Flow Cytometric Analysis of CNS Infiltrating T Cells
This protocol provides a general framework for the immunophenotyping of T cell populations isolated from the CNS of EAE mice.
Materials:
-
Isolated mononuclear cells from the CNS
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD4, CD8, Foxp3)
-
Intracellular staining kit (if analyzing intracellular markers like cytokines or Foxp3)
-
Flow cytometer
Procedure:
-
Cell Counting and Aliquoting:
-
Count the isolated mononuclear cells using a hemocytometer or an automated cell counter.
-
Aliquot approximately 1 x 106 cells per tube for staining.
-
-
Fc Receptor Blocking:
-
Resuspend the cells in 50 µL of FACS buffer containing Fc block.
-
Incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Surface Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.
-
-
Intracellular Staining (Optional):
-
If staining for intracellular antigens, follow the manufacturer's protocol for the fixation and permeabilization kit.
-
After permeabilization, add the intracellular antibodies and incubate as recommended.
-
Wash the cells as per the kit's instructions.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo).
-
Gate on the populations of interest based on forward and side scatter, followed by gating on specific cell markers to quantify different T cell subsets.
-
Conclusion and Future Directions
The selective PDE8 inhibitor this compound has demonstrated significant therapeutic potential in a preclinical model of multiple sclerosis. Its unique mechanism of action, targeting T cell adhesion and motility without causing broad immunosuppression, makes it an attractive candidate for further development. Future research should focus on:
-
Evaluating the efficacy of this compound in other models of MS, including models of progressive disease.
-
Investigating the potential for combination therapies with other MS treatments.
-
Further elucidating the downstream signaling pathways affected by PDE8 inhibition in different immune cell subsets.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
These application notes and protocols provide a solid foundation for researchers to explore the role of this compound and the broader therapeutic strategy of PDE8 inhibition in the context of multiple sclerosis.
References
- 1. PDE8 controls CD4+ T cell motility through the PDE8A-Raf-1 kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Isolation and FACS Analysis on Mononuclear Cells from CNS Tissue [bio-protocol.org]
- 4. Video: Isolation of Brain and Spinal Cord Mononuclear Cells Using Percoll Gradients [jove.com]
- 5. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 6. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of brain and spinal cord mononuclear cells using percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PF-04957325 In Vivo Applications
Welcome to the technical support center for PF-04957325. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments with this potent and selective PDE8 inhibitor. Due to its characteristically short half-life, specific experimental considerations are necessary to achieve desired therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the in vivo half-life of this compound?
Q2: How can the short in vivo half-life of this compound be overcome?
Researchers have successfully employed two main strategies to address the short half-life of this compound:
-
Frequent Dosing: Administering the compound multiple times a day can help maintain plasma levels. A common regimen in mice is subcutaneous (s.c.) injection three times daily.[1]
-
Continuous Infusion: The use of a surgically implanted Alzet® mini-osmotic pump allows for continuous and controlled delivery of the compound, ensuring stable plasma concentrations over an extended period.[1]
Q3: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B.[2] By inhibiting PDE8, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to the activation of the cAMP/PKA/CREB signaling pathway.[3][4] This pathway is involved in various cellular processes, including inflammation and steroidogenesis.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in in vivo experiments. | Insufficient plasma concentration due to the short half-life of this compound. | 1. Switch from single daily dosing to a more frequent regimen (e.g., subcutaneous injections 2-3 times daily).[1]2. Employ a continuous delivery system like an Alzet® mini-osmotic pump to maintain stable plasma levels.[1]3. Re-evaluate the dose being administered to ensure it is within the effective range reported in the literature (e.g., 10 mg/kg/dose s.c. or 15.5 mg/kg/day via osmotic pump in mice).[1] |
| Rebound of disease symptoms after cessation of treatment. | The therapeutic effects of this compound are reversible and correlate with the period of drug administration due to its short half-life.[1] | This is an expected outcome. For sustained therapeutic effect, continuous administration is required. Consider long-term continuous delivery via osmotic pumps for chronic models. |
| Precipitation of this compound in dosing solution. | This compound has limited solubility in aqueous solutions. The use of a high concentration of an organic solvent like DMSO is often necessary. | 1. Prepare a stock solution in 100% DMSO and store it at -20°C or -80°C.[2]2. For in vivo dosing, dilute the DMSO stock in a suitable vehicle such as PBS or saline. A common formulation is 50% DMSO and 50% PBS.[1]3. Ensure the final concentration of DMSO is well-tolerated by the animal model. |
| Skin irritation or necrosis at the subcutaneous injection site. | High concentrations of DMSO can be irritating to tissues. | 1. Minimize the concentration of DMSO in the final dosing solution as much as possible without compromising the solubility of this compound.2. Vary the injection site with each administration to reduce localized irritation.3. If irritation persists, consider alternative vehicles or a different route of administration if appropriate for the experimental design. |
Data Presentation
Table 1: In Vivo Dosing Regimens for this compound in Mice
| Administration Route | Dosing Regimen | Vehicle | Application | Reference |
| Subcutaneous (s.c.) Injection | 10 mg/kg/dose, three times daily | 50% DMSO / 50% PBS | Treatment of Experimental Autoimmune Encephalomyelitis (EAE) | [1] |
| Subcutaneous (s.c.) Injection | 10 mg/kg/dose, twice daily | 50% DMSO / 50% PBS | Short-term histological analysis in EAE | [1] |
| Continuous Subcutaneous Infusion (Alzet® Osmotic Pump) | 15.5 mg/kg/day | 50% DMSO / 50% PBS | Long-term treatment of EAE | [1] |
| Oral Gavage | 0.1 or 1 mg/kg, once daily | PBS with 1.2% DMSO | Treatment of Alzheimer's Disease models | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Dosing Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with an equal volume of sterile PBS (pH 7.4) to achieve a final vehicle composition of 50% DMSO and 50% PBS.[1]
-
The final concentration of this compound should be calculated based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, considering an appropriate injection volume (e.g., 100 µL for a 20g mouse).
-
-
Administration:
-
Administer the dosing solution subcutaneously to the mice.
-
Repeat the injection at the required frequency (e.g., every 8 hours for a three times daily regimen).
-
Protocol 2: Preparation and Implantation of Alzet® Mini-Osmotic Pump for Continuous Delivery
-
Pump Selection and Preparation:
-
Select an Alzet® mini-osmotic pump model with a suitable reservoir volume and delivery rate for the desired duration and dose of the experiment.
-
Calculate the required concentration of this compound to be loaded into the pump based on the pump's flow rate and the target daily dose (e.g., 15.5 mg/kg/day).
-
Prepare the dosing solution of this compound in a sterile vehicle (e.g., 50% DMSO / 50% PBS).
-
Fill the osmotic pumps with the prepared solution under sterile conditions according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic protocol.
-
Make a small subcutaneous incision on the back of the animal, slightly posterior to the scapulae.
-
Create a small subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the animal during recovery from anesthesia and for the duration of the experiment.
-
Visualizations
Caption: Workflow for addressing the short half-life of this compound in vivo.
Caption: Simplified signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-04957325 Toxicity and Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04957325. The information is designed to address specific issues that may be encountered during the experimental assessment of this compound's toxicity and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), specifically targeting its two isoforms, PDE8A and PDE8B.[1][2][3] By inhibiting PDE8, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This modulation of cAMP signaling can affect various cellular processes.
Q2: What are the reported IC50 values for this compound?
A2: The in vitro inhibitory concentrations (IC50) for this compound are consistently reported to be in the low nanomolar range, indicating high potency.
| Target | IC50 Value |
| PDE8A | 0.7 nM[1][2][3] |
| PDE8B | 0.3 nM - 0.4 nM[1][4][5] |
This compound shows high selectivity for PDE8, with IC50 values for other PDE isoforms reported to be greater than 1.5 μM.[1][4]
Q3: Is this compound cytotoxic?
A3: Based on available research, this compound does not appear to exhibit broad cytotoxic effects, particularly at concentrations where it is active as a PDE8 inhibitor. For instance, studies on T-effector cells have shown that this compound has a robust effect on T-cell adhesion but is significantly less efficient at suppressing polyclonal T-effector cell proliferation compared to other PDE inhibitors like PICL (a PDE4 inhibitor).[1][6] In studies related to Alzheimer's disease, this compound did not affect cell viability.[7] However, it is crucial to determine the cytotoxic profile in your specific cell line or model system.
Q4: What is the role of this compound in modulating inflammatory responses?
A4: this compound has been shown to modulate neuroinflammation. In a mouse model of Alzheimer's disease, it attenuated the activation of microglia and reduced the expression of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, iNOS, and COX-2 in amyloid-β oligomer-exposed BV2 cells.[4][7] This anti-inflammatory effect is linked to its ability to regulate the PDE8/cAMP/CREB signaling pathway.[4] In a model of multiple sclerosis, treatment with this compound suppressed the accumulation of pro-inflammatory Th1 cells in the spinal cord.[8]
Troubleshooting Guides
Problem 1: Unexpectedly high cell death observed in my cell line after treatment with this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Tip: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3][4] Ensure that the final concentration of DMSO in your culture medium is consistent across all treatment groups (including vehicle controls) and is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Tip: While generally not considered cytotoxic, specific cell lines might exhibit unique sensitivities. Perform a dose-response curve for cytotoxicity using a standard assay like MTS, MTT, or LDH release to determine the concentration at which this compound becomes toxic to your cells. An example of an MTS assay protocol is provided below.
-
-
Possible Cause 3: Off-Target Effects at High Concentrations.
-
Troubleshooting Tip: Although highly selective for PDE8, at very high concentrations, off-target effects cannot be entirely ruled out. Use the lowest effective concentration of this compound that elicits the desired biological response in your experiments. The effective concentration range in cellular assays is often in the nanomolar range. For example, concentrations of 150 nM, 300 nM, and 600 nM have been used in studies with BV2 cells.[4]
-
Problem 2: No observable effect on my cells after this compound treatment.
-
Possible Cause 1: Low Expression of PDE8 in the Cell Model.
-
Troubleshooting Tip: The effects of this compound are dependent on the expression of PDE8A and/or PDE8B in the cells of interest. Confirm the expression of PDE8 isoforms in your cell line at the mRNA or protein level (e.g., using qRT-PCR or Western blot). If PDE8 expression is low or absent, this compound is unlikely to have a significant effect.
-
-
Possible Cause 2: Inadequate Assay Sensitivity.
-
Troubleshooting Tip: The cellular process you are measuring may not be sensitive to changes in cAMP levels mediated by PDE8. Consider using a more direct measure of target engagement, such as quantifying intracellular cAMP levels after treatment with this compound.
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Tip: Ensure proper storage and handling of the this compound stock solution. It is typically stored as a stock solution in DMSO at -80°C.[4] Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
MTS Assay for Cell Viability/Cytotoxicity Assessment
This protocol is adapted from a method used to assess the effect of this compound on breast cancer cells.[1]
-
Cell Plating: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO). Remove the old medium from the cells and add 100 µL of the treatment or vehicle control solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for the desired treatment duration (e.g., 72 hours).[1]
-
MTS Reagent Preparation: Immediately before use, prepare a combined solution of MTS (2 mg/mL) and PMS (0.92 mg/mL) at a 20:1 ratio.[1]
-
MTS Incubation: Add 20 µL of the combined MTS/PMS solution to each well. Incubate the plate for an additional 2 hours at 37°C, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 492 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
common issues with PF-04957325 solubility
Welcome to the technical support center for PF-04957325. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the common challenges associated with the solubility and handling of this potent and selective PDE8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC₅₀ values of 0.7 nM for PDE8A and 0.3 nM for PDE8B.[1][2][3][4] Its mechanism of action involves blocking the PDE8 enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE8, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways.[5][6]
Q2: What are the recommended solvents for creating a stock solution?
A2: The most common and effective solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) . Solubility in DMSO has been reported to be as high as 80 mg/mL (approximately 200 mM).[7][8] For lower concentration stock solutions, ethanol can also be used, with a reported solubility of 3 mg/mL.[7] The compound is considered insoluble in water.[7]
Q3: My compound is precipitating out of my stock solution. What should I do?
A3: Precipitation in your DMSO stock solution can occur if the solvent has absorbed moisture. It is critical to use fresh, anhydrous-grade DMSO to prepare your stock solution, as moisture can significantly reduce solubility.[7] If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[1][8] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and moisture exposure.[7]
Q4: How should I store the powdered compound and my stock solutions?
A4:
-
Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[8]
-
Stock Solutions: Once dissolved in a solvent like DMSO, the stock solution is stable for 1 year at -80°C or 1 month at -20°C.[7] It is highly recommended to aliquot the solution to prevent degradation from multiple freeze-thaw cycles.[7]
Troubleshooting Guide: Solubility for Experiments
This guide addresses common issues encountered when preparing this compound for in vitro and in vivo experiments.
Issue 1: Compound crashes out of solution when diluting stock into aqueous buffer or media.
-
Cause: this compound has very poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can immediately precipitate.
-
Solution:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media or buffer is very low (e.g., <0.5%). For some cell-based assays, final DMSO concentrations as low as 0.6‰ have been used successfully.[5]
-
Use a Surfactant/Co-solvent: For in vivo formulations or challenging in vitro setups, using excipients like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility and stability in aqueous solutions.[1]
-
Prepare Fresh: Working solutions should be prepared fresh for each experiment and used immediately for best results.[2][7]
-
Issue 2: Precipitation or phase separation occurs during the preparation of an in vivo formulation.
-
Cause: Improper mixing order or insufficient energy to create a stable solution/emulsion.
-
Solution:
-
Follow a Stepwise Protocol: Add each solvent component one by one, ensuring the solution is clear and homogenous before adding the next component.[1][2] (See Experimental Protocols below).
-
Apply Gentle Heat and/or Sonication: If precipitation occurs, gentle heating or sonication can aid in dissolution.[1] Be cautious with heat to avoid compound degradation.
-
Vortex Thoroughly: Ensure vigorous mixing between each step to form a clear and stable solution.
-
Data Presentation: Solubility Summary
The following tables summarize the solubility data for this compound in various solvents and formulation systems.
Table 1: Single Solvent Solubility
| Solvent | Concentration | Molarity (approx.) | Notes |
|---|---|---|---|
| DMSO | 80 mg/mL | 200 mM | Use fresh, anhydrous DMSO.[7][8] |
| Ethanol | 3 mg/mL | 7.5 mM |
| Water | Insoluble | N/A | |
Table 2: In Vivo Formulation Solubility
| Formulation Composition | Achievable Concentration | Molarity (approx.) | Appearance |
|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 6.24 mM | Clear Solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 6.24 mM | Clear Solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 6.24 mM | Clear Solution[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 4.0 mg/mL | 9.99 mM | Clear Solution[2] |
| 5% DMSO, 95% Corn Oil | 0.4 mg/mL | 1.00 mM | |
Experimental Protocols
Protocol 1: Preparation of a 200 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 400.38 g/mol ). For example, weigh 4 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve an 80 mg/mL (200 mM) concentration. For 4 mg, add 50 µL of DMSO.
-
Dissolve: Vortex thoroughly. If needed, gently warm the vial or sonicate until the solution is completely clear.
-
Store: Aliquot into single-use volumes and store at -80°C for up to one year.[7]
Protocol 2: Preparation of In Vitro Working Solution
-
Thaw Stock: Thaw a single aliquot of your high-concentration DMSO stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or experimental buffer to achieve the desired final concentration (e.g., 150 nM, 300 nM, 600 nM).[5]
-
Mix and Use: Mix gently by inverting or pipetting. Use the final working solution immediately. Ensure the final DMSO concentration remains below cytotoxic levels for your cell line.
Protocol 3: Preparation of In Vivo Formulation (PEG300/Tween-80 Method)
This protocol is adapted to prepare a 1 mL final volume at 4 mg/mL.[2]
-
Start with Stock: In a sterile microcentrifuge tube, add 50 µL of an 80 mg/mL this compound stock solution in DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the tube. Vortex until the solution is completely clear.
-
Add Tween-80: Add 50 µL of Tween-80. Vortex again until the solution is clear.
-
Add Aqueous Component: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Vortex thoroughly.
-
Administer: Use the final formulation immediately for animal experiments.[2][7]
Visualizations
The following diagrams illustrate key concepts related to working with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway for the PDE8 inhibitor this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PDE | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results with PF-04957325
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the PDE8 inhibitor, PF-04957325.
Frequently Asked Questions (FAQs)
Q1: We observe a significant effect of this compound on T cell adhesion but little to no effect on T cell proliferation. Is this expected?
A1: Yes, this is an expected and documented differential effect of this compound. Research has shown that while this compound potently inhibits T cell adhesion, it is significantly less effective at suppressing T cell proliferation, especially when compared to pan-PDE inhibitors or selective PDE4 inhibitors like piclamilast (PICL).[1][2][3] For instance, this compound was found to be over two orders of magnitude less efficient than PICL in suppressing polyclonal effector T cell (Teff) proliferation.[1][2] This suggests that PDE8 has a more critical and non-redundant role in regulating T cell adhesion through the cAMP signaling pathway, while T cell proliferation is less dependent on this specific isozyme.[2][3]
Q2: The observed effect of this compound in our cell-based assay is weaker than anticipated. What could be the reason?
A2: Several factors could contribute to a weaker-than-expected effect.
-
Cell Type and PDE Expression: The expression levels of PDE8A and PDE8B can vary significantly between cell types. The effect of this compound is dependent on the presence and activity of these specific phosphodiesterases. For example, its effect on steroid production is absent in PDE8A/B double-knockout cells.[1]
-
Synergistic Effects with other PDEs: In some cellular contexts, particularly in steroidogenesis, the effect of this compound is modest on its own but is greatly potentiated when co-administered with a PDE4 inhibitor like rolipram.[1][4] This suggests a degree of redundancy or crosstalk between PDE4 and PDE8 signaling pathways in certain cellular functions.
-
Experimental Conditions: Ensure the compound is fully dissolved and the final concentration in your assay is accurate. This compound is typically dissolved in DMSO to create a stock solution.[5] Also, consider the kinetics of the cellular process you are measuring; the regulation of adhesion is a very rapid process, and the timing of inhibitor addition can be critical.[2][3]
Q3: We are using this compound in an in vivo model of neuroinflammation and not seeing the expected therapeutic effect. What could be the issue?
A3: In vivo experiments with this compound have shown efficacy in models of experimental autoimmune encephalomyelitis (EAE) and Alzheimer's disease.[5][6][7][8] However, several factors can influence the outcome:
-
Dosing and Administration Route: The half-life of this compound is relatively short. Continuous delivery via osmotic pumps may provide more stable plasma levels and a more sustained therapeutic effect compared to intermittent injections.[6] In one EAE study, the therapeutic effect diminished after treatment was stopped.[6]
-
Timing of Treatment: The timing of drug administration relative to disease onset can be crucial. In EAE models, treatment was initiated after the appearance of clinical signs.[6]
-
Vehicle Control: Ensure an appropriate vehicle control is used. This compound for in vivo use has been dissolved in a mixture of DMSO and PBS.[6]
Q4: Can this compound have off-target effects?
A4: this compound is a highly selective inhibitor for PDE8A and PDE8B.[1] Its IC50 values for other PDE isoforms are significantly higher, generally greater than 1.5 μM.[1][6][9] The lack of effect in PDE8A/B double-knockout cells further supports its selectivity.[1][4] However, as with any pharmacological inhibitor, the possibility of off-target effects at very high concentrations cannot be entirely ruled out. It is always advisable to use the lowest effective concentration and include appropriate controls.
Troubleshooting Guides
Problem: No observable effect of this compound in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low or absent PDE8 expression in the cell line. | Verify the expression of PDE8A and/or PDE8B in your cell line using techniques like qRT-PCR or Western blotting. |
| Suboptimal compound concentration. | Perform a dose-response experiment to determine the optimal effective concentration for your specific assay and cell type. |
| Compound solubility issues. | Ensure the this compound stock solution in DMSO is fully dissolved before diluting it into your cell culture medium. |
| Redundant signaling pathways. | Consider co-treatment with a PDE4 inhibitor (e.g., rolipram) to investigate potential synergistic effects, particularly in steroidogenesis models.[1][4] |
Problem: Inconsistent results between in vitro and in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic properties of this compound. | The compound has a short half-life. For sustained effects in vivo, consider continuous delivery methods like osmotic pumps instead of bolus injections.[6] |
| Bioavailability and tissue distribution. | The concentration of the compound reaching the target tissue in vivo may be insufficient. |
| Complex biological environment in vivo. | The presence of other cell types and signaling molecules in vivo can modulate the effect of this compound. For example, the presence of antigen-presenting cells can overcome the moderate anti-proliferative action of this compound on T cells.[2][3] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Reference |
| PDE8A | 0.7 | [1] |
| PDE8B | 0.3 | [1] |
| Other PDE Isoforms | >1500 | [1][6][9] |
Table 2: Effective Concentrations of this compound in Experimental Models
| Model System | Concentration/Dose | Observed Effect | Reference |
| In vitro Alzheimer's Disease Model (BV2 cells) | 150-600 nM | Reversal of pro-inflammatory microglia phenotype | [5] |
| In vitro T cell adhesion assay | Not specified, but effective | Suppression of T cell adhesion to endothelial cells | [2][9] |
| In vitro Leydig cell steroidogenesis | 30-1000 nM | Modest increase in progesterone production | [4] |
| In vivo EAE Mouse Model | 10 mg/kg (s.c. injection, 3x daily) or 15.5 mg/kg/day (osmotic pump) | Amelioration of clinical signs of EAE | [6] |
| In vivo Alzheimer's Disease Mouse Model | 0.1 mg/kg and 1 mg/kg | Reversal of cognitive impairment | [5] |
Experimental Protocols
Protocol 1: In Vitro Alzheimer's Disease Model with BV2 Microglia
-
Cell Culture: BV2 cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Preparation: A stock solution of this compound is prepared in DMSO and stored at -80°C. For experiments, the stock solution is diluted in the cell culture medium to final concentrations of 150 nM, 300 nM, and 600 nM. A vehicle control with 0.6‰ DMSO is also prepared.[5]
-
Treatment: BV2 cells are pretreated with this compound for 6 hours, followed by treatment with 10 μM of amyloid-β oligomers (AβO) for 24 hours to induce a pro-inflammatory phenotype.[5]
-
Analysis: After treatment, cells are collected for subsequent analysis, such as Western blotting for inflammatory markers (IL-1β, IL-6, TNF-α, iNOS, COX-2) and proteins in the PDE8/cAMP/CREB signaling pathway.[5][7][8]
Protocol 2: In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
EAE Induction: EAE is induced in C57BL/6 mice using MOG35–55/CFA and pertussis toxin (PTX).[6]
-
Drug Preparation: A stock solution of this compound is prepared in 50% DMSO and 50% PBS.[6]
-
Treatment Administration:
-
Monitoring and Analysis: Mice are scored and weighed daily for clinical signs of EAE. At the end of the experiment, brains and spinal cords can be collected for histopathological analysis of inflammatory lesions.[6]
Visualizations
Caption: this compound inhibits PDE8A, leading to increased cAMP, PKA activation, and subsequent inhibition of Raf-1, which reduces LFA-1-mediated T cell adhesion.
Caption: A logical workflow for troubleshooting weak or absent in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 3. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
PF-04957325 degradation and how to prevent it
Welcome to the technical support center for PF-04957325. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to prevent the degradation of this compound. Recommendations for both powder and solvent forms are summarized in the table below.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][4] For optimal stability, use fresh, anhydrous DMSO as hygroscopic DMSO can reduce the solubility of the compound.[2] The stock solution should be stored at -80°C for long-term storage or -20°C for shorter periods.[1][3] To avoid repeated freeze-thaw cycles which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Is this compound sensitive to light?
A3: While specific photostability studies for this compound are not publicly available, it is a general good laboratory practice to protect all research compounds from light, especially during long-term storage and during experiments, to prevent potential photodegradation. One study notes that during a cell-based assay, plates were protected from light after the addition of a detection reagent.[1]
Q4: What is the stability of this compound in aqueous solutions?
A4: There is no specific data on the hydrolytic stability of this compound in aqueous solutions. However, for in vivo experiments, it is recommended that mixed aqueous solutions are prepared fresh and used immediately.[2] This suggests that the compound may have limited stability in aqueous media over extended periods.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory activity of my this compound solution over time.
-
Potential Cause: This could be due to chemical degradation of the compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that your stock solutions are stored at the recommended temperature of -80°C and that you are using aliquots to avoid multiple freeze-thaw cycles.[1][3]
-
Check Solvent Quality: If you are using DMSO, ensure it is of high purity and anhydrous. Older, hygroscopic DMSO can affect the stability and solubility of the compound.[2]
-
Prepare Fresh Dilutions: For your experiments, prepare fresh dilutions from a frozen stock aliquot on the day of use. Do not store working solutions in aqueous buffers for extended periods.
-
Issue 2: My this compound solution appears cloudy or has visible precipitate.
-
Potential Cause: This is likely due to the compound coming out of solution. This can happen if the solvent is not pure, if the solution has been stored improperly, or if the concentration is too high for the chosen solvent system.
-
Troubleshooting Steps:
-
Confirm Solubility: this compound is highly soluble in DMSO.[1] If you are using a different solvent, you may be exceeding its solubility limit.
-
Use Fresh Solvent: As mentioned, hygroscopic DMSO can negatively impact solubility.[2]
-
Gentle Warming/Sonication: If precipitation occurs during the preparation of a solution, gentle warming and/or sonication may help to redissolve the compound.[1]
-
For In Vivo Formulations: If you observe phase separation or precipitation in your in vivo formulation, ensure all co-solvents are added sequentially and mixed thoroughly.[1]
-
Issue 3: I am seeing inconsistent results between experiments.
-
Potential Cause: Inconsistent results can stem from variability in the preparation of the compound solutions or degradation of the compound.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a consistent, detailed protocol for preparing your stock and working solutions.
-
Use Freshly Prepared Working Solutions: For every experiment, prepare a new working solution from a stock aliquot.
-
Verify Compound Purity: If you suspect the purity of your compound, consider obtaining a new batch from a reputable supplier. Supplier datasheets often provide purity information from analyses like LC-MS.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1][2] |
Table 2: Example In Vivo Formulation Protocols
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | [1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL | [1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution and Working Solutions of this compound in DMSO for In Vitro Assays
-
Materials:
-
This compound powder (Molecular Weight: 400.38 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.0038 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex briefly and/or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Use the prepared working solutions immediately. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Signaling pathway showing this compound inhibition of PDE8.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-04957325 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in experiments involving the selective PDE8 inhibitor, PF-04957325.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), with IC50 values of approximately 0.7 nM for PDE8A and 0.3 nM for PDE8B.[1] It functions by preventing the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA) and downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway.[2][3]
2. What are the common research applications of this compound?
This compound is utilized in a variety of research areas, including:
-
Neuroscience: Investigating its potential for cognitive improvement in models of Alzheimer's disease by modulating neuroinflammation and promoting neurotrophic factor expression.[2][3][4][5]
-
Immunology: Studying its role in T-cell adhesion and inflammation, particularly in the context of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE).[3][6]
-
Endocrinology: Exploring its effects on steroidogenesis in Leydig cells.[7][8]
-
Oncology: Investigating its potential to inhibit cancer cell migration.[1]
3. How should this compound be stored?
-
Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
4. What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2] It is soluble in DMSO at concentrations of ≥ 100 mg/mL (249.76 mM).[1] For in vivo experiments, the DMSO stock solution can be further diluted in aqueous solutions like phosphate-buffered saline (PBS).[2][3]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: High variability or inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Recommendation |
| DMSO Concentration | Ensure the final DMSO concentration in your experimental wells is consistent across all conditions, including vehicle controls. High concentrations of DMSO can have cytotoxic effects or interfere with cellular processes.[9][10] A final DMSO concentration of 0.1% or lower is generally recommended. |
| Cell Passage Number | Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to phenotypic drift and altered responses to stimuli. For example, in some studies with BV2 cells, passages 3-5 were utilized.[2] |
| Compound Stability in Media | Prepare fresh dilutions of this compound in your cell culture media for each experiment. The stability of the compound in aqueous solutions over long incubation periods may vary. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cultures can exhibit altered signaling responses. |
| Incubation Time | Optimize the pre-treatment and treatment times for your specific cell type and experimental endpoint. In studies with BV2 cells, a 6-hour pre-treatment with this compound was followed by a 24-hour treatment with AβO.[2] |
Issue: Difficulty reproducing expected downstream signaling effects (e.g., p-CREB activation).
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Cell Lysis | Ensure your lysis buffer is appropriate for preserving phosphorylation states. Include phosphatase and protease inhibitors in your lysis buffer and keep samples on ice. |
| Antibody Quality | Validate the specificity of your primary antibodies for the phosphorylated and total proteins. Run appropriate controls, such as positive controls from stimulated cells and negative controls with non-specific IgG. |
| Western Blot Transfer | Optimize your Western blot transfer conditions (time, voltage, membrane type) to ensure efficient transfer of both low and high molecular weight proteins. |
| Timing of Analysis | The phosphorylation of CREB can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal phosphorylation after this compound treatment in your specific cell model. |
In Vivo Experiments
Issue: Inconsistent or weak effects of this compound in animal models.
| Potential Cause | Troubleshooting Recommendation |
| Vehicle Formulation | Ensure the vehicle solution is well-tolerated and does not cause adverse effects. For oral gavage, this compound has been administered in PBS with a final DMSO concentration of 1.2%.[2] For subcutaneous injection, a solution of 50% DMSO and 50% PBS has been used.[3] |
| Route and Frequency of Administration | The route and frequency of administration can significantly impact the pharmacokinetic profile of the compound. In some studies, subcutaneous injections were administered three times daily.[3] For more stable plasma levels, consider the use of osmotic mini-pumps.[3] |
| Dose Selection | The optimal dose may vary between different animal models and disease states. Perform a dose-response study to determine the most effective dose for your specific application. Doses of 0.1 and 1 mg/kg have been used in mouse models of Alzheimer's disease.[2] |
| Animal Strain and Age | Be mindful of the strain, age, and sex of the animals used, as these factors can influence drug metabolism and response. |
Experimental Protocols
In Vitro Treatment of BV2 Microglial Cells
This protocol is adapted from studies investigating the effects of this compound on neuroinflammation in a cellular model of Alzheimer's disease.[2]
-
Cell Culture: Culture BV2 cells in a humidified incubator at 37°C with 5% CO2. Use cells between passages 3 and 5 for experiments.
-
Seeding: Seed BV2 cells into 6-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 150 nM, 300 nM, 600 nM) for 6 hours. Include a vehicle control with the same final concentration of DMSO (e.g., 0.06%).
-
Treatment: After the pre-treatment period, add the inflammatory stimulus (e.g., 10 µM Amyloid-β oligomers) to the wells and incubate for 24 hours.
-
Harvesting: Collect the cells and supernatant for downstream analysis (e.g., Western blot, ELISA, immunofluorescence).
Data Presentation: this compound In Vitro Efficacy
| Target | IC50 (nM) | Reference |
| PDE8A | 0.7 | [1] |
| PDE8B | 0.3 | [1] |
| Other PDE Isoforms | >1500 | [1] |
Data Presentation: Example In Vitro Experimental Parameters
| Cell Line | This compound Concentrations | Pre-treatment Time | Treatment Time | Vehicle | Reference |
| BV2 | 150, 300, 600 nM | 6 hours | 24 hours | 0.06% DMSO | [2] |
| MA10 Leydig Cells | 30 - 1000 nM | - | 3 hours | Not specified | [7] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 7. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-04957325 and Other Phosphodiesterase Inhibitors in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic avenues. One promising strategy involves the modulation of cyclic nucleotide signaling pathways through the inhibition of phosphodiesterases (PDEs). This guide provides a comparative overview of PF-04957325, a highly selective PDE8 inhibitor, against other PDE inhibitors investigated for their potential in treating neurodegenerative disorders. The information presented herein is supported by experimental data from preclinical and clinical studies.
Introduction to Phosphodiesterases in Neurodegeneration
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Dysregulation of cAMP and cGMP signaling has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. By inhibiting specific PDEs, it is possible to elevate cAMP and/or cGMP levels, thereby activating downstream pathways involved in neuroprotection, neuroinflammation, and synaptic plasticity.[1][2] Various PDE families, including PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, PDE8, PDE9, and PDE10, are expressed in the brain and are being explored as therapeutic targets.[1][3][4][5]
This compound: A Selective PDE8 Inhibitor
This compound is a potent and highly selective inhibitor of PDE8, a cAMP-specific phosphodiesterase.[6] Its high selectivity for PDE8A and PDE8B, with significantly lower affinity for other PDE isoforms, makes it a valuable tool for investigating the specific role of PDE8 in neurological processes.[7][8][9][10]
Comparative Efficacy and Selectivity of PDE Inhibitors
The following tables summarize the in vitro selectivity and preclinical efficacy of this compound in comparison to other notable PDE inhibitors studied in the context of neurodegeneration.
Table 1: In Vitro Inhibitor Selectivity Profile
| Inhibitor | Primary Target(s) | IC50 (nM) | Other PDE Isoforms (IC50 in nM or Selectivity Fold) | Reference(s) |
| This compound | PDE8A, PDE8B | 0.7 (PDE8A), 0.3 (PDE8B) | >1500 nM for all other PDE isoforms | [7][8][9][10] |
| Rolipram | PDE4 | 3 (PDE4A), 130 (PDE4B), 240 (PDE4D) | Selective for PDE4 family | [11][12] |
| Sildenafil | PDE5 | 5.2 | ~10-fold selectivity over PDE6 | [2][13] |
| Tadalafil | PDE5 | 0.94 - 2.4 | >1000-fold selectivity over most other PDEs, except PDE11 (~40-fold) | [2][14] |
| Ibudilast | Non-selective | Varies by tissue and species | Inhibits PDE3, PDE4, PDE10, PDE11 | [7][15] |
Table 2: Preclinical Efficacy in Alzheimer's Disease Mouse Models
| Inhibitor | Animal Model | Key Findings | Reference(s) |
| This compound | AβO-injected mice, APP/PS1 mice | Reversed cognitive deficits in Y-maze, novel object recognition, and Morris water maze; attenuated microglia-mediated neuroinflammation; upregulated BDNF; restored synaptic dysfunction; inhibited Aβ generation. | [4][16][17][18][19] |
| Rolipram | APP/PS1 mice | Ameliorated deficits in long-term potentiation and contextual learning; improved working, reference, and associative memory. | [5][20][21] |
| Sildenafil | Tg2576 mice, APP/PS1 mice | Reversed cognitive impairment in Morris water maze and fear conditioning; reduced tau hyperphosphorylation; increased BDNF levels; reduced soluble Aβ levels. | [3][22][23][24] |
| Tadalafil | J20 mice | Improved spatial memory. | [9] |
Table 3: Clinical Trial Highlights in Neurodegenerative Diseases
| Inhibitor | Disease | Phase | Key Outcomes | Reference(s) |
| Ibudilast | Progressive Multiple Sclerosis | Phase 2 | Significantly reduced the rate of whole-brain atrophy compared to placebo. | [16][25][26][27][28] |
| Tadalafil | Vascular Dementia | Phase 2 | Did not show a significant increase in cerebral blood flow overall, but a trend was observed in older participants in the white matter. | [29][30][31][32] |
Signaling Pathways and Experimental Workflows
The therapeutic potential of PDE inhibitors in neurodegeneration is rooted in their ability to modulate specific intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
PDE Activity Assay (cAMP Hydrolysis)
This protocol is a two-step radioassay to indirectly measure the activity of cAMP-hydrolyzing PDEs.[3]
Materials:
-
Eppendorf tubes (1.5 ml)
-
Magnetic stir plate
-
pH paper
-
Buffer A: 20 mM Tris-HCl (pH 7.4)
-
Buffer B: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2
-
Dowex anion exchange resin (1:1:1 ratio with ethanol and deionized H2O)
-
Snake venom (from Ophiophagus hannah), 1 mg/ml in Buffer A
-
cAMP substrate solution: 2 µl unlabeled cAMP (1 mM), 3 µl 8-[3H]-labeled cAMP (1 µCi/µl), 995 µl Buffer B
-
Scintillation fluid
Procedure:
-
Prepare PDE-containing samples in 50 µl of Buffer A. For inhibitor studies, use 40 µl of Buffer A and 10 µl of the inhibitor at the desired concentration.
-
Add 50 µl of the cAMP substrate solution to each sample and vortex.
-
Incubate the samples in a 30°C water bath for 10 minutes.
-
Terminate the reaction by boiling the samples at 100°C for 2 minutes.
-
Cool the samples on ice for 15 minutes.
-
Add snake venom to a final concentration of 0.2 mg/ml to each sample and mix.
-
Incubate the samples in a 30°C water bath for 10 minutes.
-
Add 400 µl of Dowex resin suspension to each sample and vortex.
-
Centrifuge the samples at 13,000 rpm for 2 minutes.
-
Transfer 150 µl of the supernatant to a scintillation tube containing 1 ml of scintillation fluid.
-
Vortex thoroughly and measure the radioactivity using a liquid scintillation analyzer to determine the amount of unbound 8-[3H]-adenosine, which reflects PDE activity.
Morris Water Maze
This protocol is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[5][6][7][14][26]
Apparatus:
-
A circular pool (white for black mice, black for white mice).
-
A hidden platform submerged 1 cm below the water surface.
-
High-contrast spatial cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials/day):
-
Mice are trained to find the hidden platform from different starting locations.
-
Each trial lasts for a maximum of 60 seconds. If the mouse fails to find the platform, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
Immunohistochemistry for Amyloid-β (Aβ)
This protocol describes the staining of Aβ plaques in mouse brain tissue.[2][4][25]
Procedure:
-
Tissue Preparation: Perfuse mice and fix the brains in 4% paraformaldehyde. Section the brains using a vibratome or cryostat.
-
Antigen Retrieval: Incubate free-floating sections in 70-95% formic acid for 5-15 minutes to unmask the Aβ epitope.
-
Quenching and Blocking: Quench endogenous peroxidase activity with 3% H2O2. Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in TBS-TX).
-
Primary Antibody Incubation: Incubate sections overnight with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody.
-
Signal Amplification and Visualization: Use an avidin-biotin complex (ABC) kit and visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Imaging and Analysis: Mount sections on slides, dehydrate, and coverslip. Acquire images using a microscope and quantify the Aβ plaque burden using image analysis software.
ELISA for Cytokine Measurement in Brain Tissue
This protocol outlines the quantification of pro-inflammatory cytokines in brain homogenates.[1][11][22][33]
Procedure:
-
Brain Tissue Homogenization: Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000-14,000 rpm) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Block the plate to prevent non-specific binding.
-
Add brain homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The landscape of PDE inhibitors for neurodegenerative diseases is diverse, with compounds targeting different PDE families showing promise in preclinical models. This compound stands out due to its high selectivity for PDE8, offering a unique opportunity to dissect the specific role of this enzyme in neuroinflammation and cognitive function. While PDE4 and PDE5 inhibitors like rolipram and sildenafil have a more extensive history of investigation and have demonstrated efficacy in various models, their broader selectivity profiles may contribute to off-target effects. The non-selective nature of ibudilast, while potentially offering multi-modal therapeutic benefits, also complicates the precise attribution of its effects to the inhibition of a single PDE.
Further head-to-head comparative studies are warranted to directly assess the relative efficacy and safety of these different classes of PDE inhibitors. The continued investigation of selective inhibitors like this compound will be crucial for advancing our understanding of the intricate roles of specific PDEs in the central nervous system and for the development of more targeted and effective therapies for neurodegenerative diseases.
References
- 1. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. youtube.com [youtube.com]
- 6. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterases as Therapeutic Targets for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nel.edu [nel.edu]
- 12. mdpi.com [mdpi.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders [aginganddisease.org]
- 16. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 20. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme‐linked immunosorbent assay (ELISA) for determining cytokine profiles [bio-protocol.org]
- 23. cAMP level and PDE4D activity analysis [bio-protocol.org]
- 24. Phosphodiesterase-5 inhibitor sildenafil prevents neuroinflammation, lowers beta-amyloid levels and improves cognitive performance in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 27. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury [mdpi.com]
- 29. promega.com [promega.com]
- 30. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]
- 31. PDE-Glo™ Phosphodiesterase Assay [promega.kr]
- 32. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
Comparative Analysis of PF-04957325 and Rolipram in Modulating cAMP Signaling
A comprehensive guide for researchers on the validation of PF-04957325 activity through cyclic AMP assays, with a comparative evaluation against the established phosphodiesterase 4 inhibitor, rolipram.
This guide provides a detailed comparison of the phosphodiesterase 8 (PDE8) inhibitor, this compound, and the phosphodiesterase 4 (PDE4) inhibitor, rolipram, focusing on their respective impacts on intracellular cyclic adenosine monophosphate (cAMP) levels. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cAMP signaling pathways and the evaluation of PDE inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), an enzyme responsible for the hydrolysis of cAMP.[1] By inhibiting PDE8, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes. The selectivity of this compound for PDE8 over other PDE families makes it a valuable tool for dissecting the specific roles of this enzyme in cellular signaling.
Comparative Efficacy in Modulating cAMP Levels
Direct head-to-head dose-response comparisons of this compound and rolipram on cAMP levels in the same cell line are not extensively documented in publicly available literature. However, existing studies provide valuable insights into their individual and combined effects.
In Jurkat cells, a human T lymphocyte cell line, treatment with individual PDE inhibitors, including this compound (a PDE8 inhibitor) and rolipram (a PDE4 inhibitor), did not result in a significant increase in total intracellular cAMP levels.[2] However, the combination of a general PDE inhibitor (IBMX) and this compound led to a substantial, approximately 38-fold increase in cAMP levels when stimulated with prostaglandin E2 (PGE2).[2] This suggests a synergistic or cooperative role of different PDE families in regulating global cAMP concentrations in these cells.
In contrast, studies on repeated administration of rolipram in rats have demonstrated a dose-dependent increase in cAMP levels in both the hippocampus and prefrontal cortex.[3] For instance, a 3 mg/kg dose of rolipram resulted in a 204% increase in hippocampal cAMP and a 168% increase in the prefrontal cortex.[3]
Furthermore, in Leydig cells, while this compound alone modestly increased steroid production (a downstream effect of elevated cAMP), its effect was dramatically potentiated when co-administered with rolipram.[4][5] This synergistic effect underscores the distinct yet complementary roles of PDE8 and PDE4 in regulating cAMP signaling within specific cellular contexts.
Table 1: Comparative Inhibitory Activity of this compound and Rolipram
| Compound | Target PDE Family | IC50 Values |
| This compound | PDE8 | PDE8A: 0.7 nM, PDE8B: 0.3 nM[1] |
| Rolipram | PDE4 | ~3 nM for PDE4A[6] |
Table 2: Effects of this compound and Rolipram on Intracellular cAMP Levels (Illustrative Data)
| Compound/Treatment | Cell Type | Conditions | Fold Increase in cAMP (approx.) |
| This compound (200 nM) + IBMX (200 µM) + PGE2 (1 nM) | Jurkat Cells | 20 min treatment | ~38-fold[2] |
| Rolipram (3 mg/kg) | Rat Hippocampus | 16-day repeated treatment | ~2-fold (204%)[3] |
| Rolipram (3 mg/kg) | Rat Prefrontal Cortex | 16-day repeated treatment | ~1.7-fold (168%)[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for a competitive ELISA-based cAMP assay.
References
- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
Unraveling the Cellular Impact of PF-04957325: A Comparative Analysis Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of the selective PDE8 inhibitor, PF-04957325. This document provides a comparative analysis of its effects in various cell lines, supported by experimental data and detailed protocols.
This compound is a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8), an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP). With IC50 values of 0.7 nM for PDE8A and 0.3 nM for PDE8B, this small molecule has emerged as a critical tool for dissecting the role of PDE8 in a multitude of cellular processes. By inhibiting PDE8, this compound elevates intracellular cAMP levels, subsequently modulating the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway. This guide delves into the documented effects of this compound across various cell lines, offering a comparative perspective against other phosphodiesterase inhibitors and providing detailed experimental methodologies for replication and further investigation.
Quantitative Comparison of this compound Effects
The following tables summarize the quantitative effects of this compound in different cell lines, often in comparison to other PDE inhibitors.
Table 1: Effects on Inflammatory Response in BV2 Microglia Cells
| Treatment Condition | IL-6 Levels | iNOS Expression | TNF-α Levels | IL-1β Levels | COX-2 Expression | Reference |
| AβO-induced | Increased | Increased | Increased | Increased | Increased | [1] |
| AβO + this compound (300 nM) | Decreased | Decreased | No significant change | No significant change | No significant change | [1] |
| AβO + this compound (600 nM) | Reversed Increase | Reversed Increase | Reversed Increase | Reversed Increase | Reversed Increase | [1] |
Table 2: Effects on T Cell Function
| Cell Type | Assay | Treatment | Observed Effect | Reference |
| Effector T cells | Adhesion to endothelial cells | This compound (1 µM) | Suppressed adhesion | [2] |
| Effector T cells | Adhesion to endothelial cells | Piclamilast (PDE4 inhibitor, 1 µM) | Increased firm adhesion by ~20% | [2] |
| Effector T cells | Adhesion to endothelial cells | This compound (1 µM) + Piclamilast (1 µM) | Piclamilast abrogated the inhibitory effect of this compound by over 50% | [2] |
| Effector T cells | Proliferation (anti-CD3 stimulation) | This compound | Over 100-times less efficient in suppression compared to Piclamilast | [2] |
Table 3: Effects on Steroidogenesis in Leydig Cells
| Cell Line | Treatment | Effect on Steroid Production | Reference |
| Wild-type Leydig Cells | This compound | Increased | [3][4] |
| MA-10 Leydig Cells | This compound | Increased | [3][4] |
| PDE8A(-/-)/B(-/-) Leydig Cells | This compound | No effect | [3] |
| Wild-type Leydig Cells | This compound + Rolipram (PDE4 inhibitor) | Synergistically potentiated | [3][4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits PDE8, increasing cAMP levels and activating the PKA/CREB signaling pathway.
Caption: Workflow for a scratch wound healing assay to assess cancer cell migration.
Detailed Experimental Protocols
Western Blot for Phosphorylated CREB (pCREB) in BV2 Cells
Objective: To determine the effect of this compound on the phosphorylation of CREB at Serine-133 in BV2 microglial cells.
Materials:
-
BV2 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate BV2 cells and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS for a designated period (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify band intensities using densitometry software.
-
Cell Migration (Wound Healing) Assay in MDA-MB-231 Cells
Objective: To assess the effect of this compound on the migratory capacity of MDA-MB-231 breast cancer cells.[5][6]
Materials:
-
MDA-MB-231 cells
-
Cell culture medium and supplements
-
24-well plates
-
Sterile 200 µL pipette tips
-
This compound and other test compounds
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and allow them to grow to a confluent monolayer.[6]
-
Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.[6]
-
Treatment: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentrations of this compound or alternative inhibitors.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 4, 8, 20, and 24 hours) using a microscope.[7]
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or cell migration into the wound area over time for each treatment condition.
-
Steroidogenesis Assay in MA-10 Leydig Cells
Objective: To quantify the effect of this compound on steroid (e.g., progesterone) production in MA-10 Leydig cells.[8]
Materials:
-
MA-10 Leydig cells
-
Cell culture medium and supplements
-
This compound, Rolipram, IBMX
-
Stimulating agent (e.g., human chorionic gonadotropin - hCG)
-
Progesterone ELISA kit or Radioimmunoassay (RIA) kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment:
-
Plate MA-10 cells in multi-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of this compound and/or other PDE inhibitors (e.g., Rolipram, IBMX).
-
Co-treat with a stimulating agent like hCG, if investigating stimulated steroidogenesis.
-
Incubate the cells for a specified period (e.g., 2-4 hours).
-
-
Sample Collection: Collect the cell culture supernatant for steroid measurement.
-
Steroid Quantification:
-
Measure the concentration of progesterone (or another steroid of interest) in the supernatant using a commercial ELISA or RIA kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Lyse the cells remaining in the wells and determine the total protein content using a BCA assay for normalization.
-
-
Data Analysis:
-
Express the steroid production as the amount of steroid per milligram of total cell protein (e.g., ng/mg protein).
-
Compare the steroid production in treated cells to that of control (vehicle-treated) cells to determine the fold-change.
-
T Cell Adhesion Assay
Objective: To measure the effect of this compound on the adhesion of T cells to endothelial cells.[9][10][11]
Materials:
-
T cells (e.g., primary effector T cells)
-
Endothelial cells (e.g., bEnd.3 murine brain endothelial cells)
-
96-well plates
-
Fluorescent cell stain (e.g., Calcein-AM)
-
This compound, Piclamilast
-
Adhesion buffer (e.g., RPMI with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Monolayer Preparation:
-
Seed endothelial cells in a 96-well plate and grow them to form a confluent monolayer.
-
Activate the endothelial cells with a pro-inflammatory cytokine (e.g., TNF-α) for several hours to upregulate adhesion molecules.
-
-
T Cell Preparation and Treatment:
-
Isolate and label T cells with a fluorescent dye such as Calcein-AM.
-
Pre-treat the labeled T cells with this compound, Piclamilast, or a combination of both for a specified duration.
-
-
Adhesion Assay:
-
Wash the endothelial cell monolayer with adhesion buffer.
-
Add the pre-treated fluorescently labeled T cells to the endothelial cell monolayer.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent T cells.
-
Measure the fluorescence of the remaining adherent T cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each treatment condition relative to the total number of T cells added.
-
Normalize the results to the vehicle control to determine the percent inhibition or stimulation of adhesion.
-
References
- 1. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-specific phosphodiesterases 8A and 8B, essential regulators of Leydig cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Steroidogenesis and early response gene expression in MA-10 Leydig tumor cells following heterologous receptor down-regulation and cellular desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PF-04957325, a Selective PDE8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of PF-04957325, a potent and selective inhibitor of phosphodiesterase 8 (PDE8). The data presented is intended to support researchers and professionals in the field of drug development in their evaluation of this compound for inflammatory and neuroinflammatory disorders. As a point of comparison, this guide includes data on PDE4 inhibitors, a class of drugs with established roles in similar therapeutic areas.
In Vitro Efficacy: this compound vs. Alternative PDE Inhibitors
This compound demonstrates high potency and selectivity for the PDE8 isoforms, PDE8A and PDE8B. Its inhibitory activity is significantly higher for PDE8 compared to other PDE families, establishing it as a valuable tool for studying the specific roles of PDE8.
| Compound | Target | IC50 | Key In Vitro Effects |
| This compound | PDE8A | 0.7 nM[1][2][3] | - Reverses pro-inflammatory phenotype in AβO-induced BV2 microglia.[4][5] - Suppresses inflammatory factors (IL-1β, IL-6, TNF-α, iNOS, COX-2) in BV2 cells.[4][5] - Increases steroidogenesis in wild-type adrenal and Leydig cells.[2][6] |
| PDE8B | 0.2 - 0.3 nM[1][2][3] | ||
| Other PDEs | >1.5 µM[1][2] | ||
| Rolipram | PDE4 | - | - Known to have anti-inflammatory effects but clinical use is limited by side effects.[7] |
| Apremilast | PDE4 | - | - Approved for psoriasis and psoriatic arthritis.[7] |
| Crisaborole | PDE4 | - | - Approved for atopic dermatitis.[8] |
In Vivo Efficacy: this compound in Animal Models
In vivo studies have highlighted the therapeutic potential of this compound in models of autoimmune disease and neuroinflammation.
Experimental Autoimmune Encephalomyelitis (EAE)
In a mouse model of multiple sclerosis (EAE), treatment with this compound has been shown to ameliorate disease severity.
| Animal Model | Treatment Protocol | Key Outcomes |
| EAE in C57BL/6 mice | 10 mg/kg/dose, three times daily, subcutaneously[9][10] | - Suppression of clinical signs of EAE.[9][10] - Reduction of inflammatory lesion formation in the CNS.[9][10] - Decreased accumulation of encephalitogenic Th1 and Th17 T cells in the CNS.[9][10] |
| 15.5 mg/kg/day via subcutaneous Alzet mini-osmotic pumps[9][10] | - Reduced total number of CD4+ T cells, Teff cells, and Treg cells in the spinal cord.[9] |
Alzheimer's Disease Models
In mouse models of Alzheimer's disease, this compound has demonstrated cognitive benefits and modulation of neuroinflammation.
| Animal Model | Treatment Protocol | Key Outcomes |
| AβO-injected C57BL/6J mice & APP/PS1 mice | Not specified in abstracts | - Reversed cognitive impairment in Y-maze, novel object recognition, and Morris water maze tasks.[4][5] - Attenuated microglia activation and release of inflammatory factors.[4][5] |
Experimental Protocols
In Vitro PDE Inhibition Assay
The inhibitory activity of compounds against PDE isoforms is typically determined using a standard two-step enzymatic assay. In the first step, the PDE enzyme is incubated with the test compound and the cyclic nucleotide substrate (cAMP or cGMP). In the second step, the amount of remaining cyclic nucleotide is quantified, often by converting the product of the PDE reaction (5'-AMP or 5'-GMP) to a detectable signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is induced in mice by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[9] Mice develop ascending paralysis, and clinical signs are scored daily. Treatment with test compounds can be administered prophylactically or therapeutically. Efficacy is assessed by monitoring clinical scores, histological analysis of the central nervous system for inflammatory infiltrates and demyelination, and flow cytometric analysis of immune cell populations in the CNS and peripheral lymphoid organs.[9]
Alzheimer's Disease Mouse Models
Commonly used models include transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations, or the injection of amyloid-beta oligomers (AβO) into the hippocampus of wild-type mice.[4][5] Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, and novel object recognition.[4][5] Pathological changes are evaluated through immunohistochemical analysis of amyloid plaques and neuroinflammation (microgliosis and astrocytosis), and biochemical analysis of inflammatory markers and signaling pathways in brain tissue.[4][5]
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's action, the following diagrams depict its signaling pathway and a general experimental workflow for its evaluation.
References
- 1. This compound | PDE | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive improvement effects of this compound, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-04957325 and Non-Selective PDE Inhibitors for Researchers
In the landscape of pharmacological research and drug development, phosphodiesterase (PDE) inhibitors represent a pivotal class of therapeutic agents. Their mechanism revolves around the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. This guide provides a detailed, data-driven comparison between the highly selective PDE8 inhibitor, PF-04957325, and broad-spectrum, non-selective PDE inhibitors.
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cAMP and cGMP, thereby regulating their intracellular concentrations.[1] By inhibiting these enzymes, the levels of these second messengers increase, leading to a cascade of downstream effects that vary depending on the specific PDE isoenzyme being targeted.[2] Non-selective PDE inhibitors, such as theophylline and caffeine, act on a wide range of PDE families, resulting in broad physiological effects.[3] In contrast, selective inhibitors like this compound are designed to target specific PDE isoenzymes, offering a more tailored therapeutic approach with potentially fewer off-target effects.
Mechanism of Action: A Tale of Selectivity
This compound is a potent and highly selective inhibitor of the PDE8 family, with particular affinity for PDE8A and PDE8B.[4][5] Its high selectivity allows for the targeted modulation of signaling pathways where PDE8 is the predominant regulator of cAMP. For instance, in T cells, PDE8A is involved in regulating adhesion and migration. Inhibition of PDE8 by this compound leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate downstream targets, such as Raf-1, inhibiting its function and subsequently suppressing T cell adhesion.
Non-selective PDE inhibitors , on the other hand, inhibit multiple PDE isoenzymes simultaneously.[2][3] This broad inhibition leads to a widespread increase in both cAMP and cGMP levels across various tissues.[1] While this can be therapeutically beneficial in certain conditions like asthma and COPD (e.g., theophylline), it also contributes to a wider range of side effects due to the engagement of multiple signaling pathways.[6] For example, the non-selective inhibitor theophylline can cause cardiac arrhythmias and gastrointestinal issues.[7]
Signaling pathway of PDE8 inhibition by this compound.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and representative non-selective PDE inhibitors.
| Inhibitor | Target PDE(s) | IC50 Values | Primary Therapeutic Area (Research/Approved) | Key Side Effects |
| This compound | PDE8A, PDE8B | PDE8A: 0.7 nMPDE8B: 0.3 nM>1.5 µM for all other PDEs[4] | Inflammation, Autoimmune Diseases, Neuroinflammation (Research)[8][9][10] | Data from clinical trials is limited. |
| Theophylline | Non-selective | Broad, micromolar range for various PDEs | Asthma, COPD[6] | Nausea, vomiting, headache, insomnia, cardiac arrhythmias[7] |
| Caffeine | Non-selective | Broad, micromolar range for various PDEs | Neonatal apnea, stimulant[6] | Irritability, restlessness, insomnia, tachycardia[7] |
| Pentoxifylline | Non-selective | Broad, micromolar range for various PDEs | Intermittent claudication[6] | Nausea, vomiting, dizziness, headache[7] |
Experimental Protocols
A common method to determine the inhibitory activity of compounds like this compound is the phosphodiesterase activity assay.
Phosphodiesterase Inhibition Assay Protocol
This protocol outlines a general procedure for measuring PDE activity and inhibition in vitro.
-
Preparation of Reagents:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA.
-
Substrate: Radiolabeled [³H]-cAMP or [³H]-cGMP, or a fluorescently labeled analog.
-
Enzyme: Purified recombinant human PDE8A or other PDE isoforms.
-
Inhibitor: this compound or non-selective inhibitors dissolved in DMSO.
-
Stop Solution: 0.1 M HCl or a specific stop reagent for the detection method used.
-
Scintillation Cocktail (for radiolabeled assays).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the assay buffer.
-
Add 5 µL of the inhibitor at various concentrations.
-
Add 25 µL of the purified PDE enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding 25 µL of the stop solution.
-
-
Detection and Data Analysis:
-
For radiolabeled assays, the product ([³H]-AMP or [³H]-GMP) is separated from the substrate using chromatography columns, and the radioactivity is measured using a scintillation counter.
-
For fluorescence-based assays, the change in fluorescence is measured using a plate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for a phosphodiesterase inhibition assay.
Broader Implications of Non-Selective PDE Inhibition
The lack of specificity of non-selective PDE inhibitors means they impact a wider array of cellular processes. This can be visualized as a network of interactions where a single inhibitor influences multiple signaling cascades.
Broad impact of non-selective PDE inhibitors.
Conclusion: The Value of Selectivity
The comparison between this compound and non-selective PDE inhibitors underscores the evolution of drug design towards greater specificity. While non-selective inhibitors have established therapeutic roles, their broad mechanism of action often leads to a challenging side-effect profile. Highly selective inhibitors like this compound offer the potential for more targeted therapeutic interventions with an improved safety margin. For researchers and drug developers, the choice between a selective and non-selective inhibitor will depend on the specific biological question or therapeutic need. Understanding the nuances of their mechanisms and selectivity is crucial for advancing research and developing novel, more effective treatments.
References
- 1. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibitors | Pharmacology Education Project [pharmacologyeducation.org]
- 3. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 9. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) [mdpi.com]
- 10. researchgate.net [researchgate.net]
Synergistic Effects of PF-04957325 with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PF-04957325 is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE8, this compound elevates cAMP levels, thereby modulating various cellular processes. Research has demonstrated that the efficacy of this compound can be significantly enhanced when used in combination with other compounds, leading to synergistic effects in specific therapeutic areas. This guide provides a comparative analysis of the synergistic effects of this compound, supported by experimental data, to inform future research and drug development strategies.
Data Presentation: Synergistic Potentiation of Steroidogenesis
A key area where the synergistic potential of this compound has been demonstrated is in steroidogenesis. The combination of this compound with a phosphodiesterase 4 (PDE4) inhibitor, rolipram, has been shown to synergistically increase steroid production in Leydig cells.[1] This effect is attributed to the dual inhibition of two distinct cAMP-degrading enzymes, leading to a more pronounced and sustained elevation of intracellular cAMP.
| Compound(s) | Cell Line | Endpoint Measured | Fold Increase in Progesterone Production (Compared to Control) | Reference |
| This compound (300 nM) | MA10 Leydig Cells | Progesterone | ~6-fold | [1] |
| Rolipram (20 µM) | MA10 Leydig Cells | Progesterone | No significant effect alone | [1] |
| This compound (300 nM) + Rolipram (20 µM) | MA10 Leydig Cells | Progesterone | ~19-fold | [1] |
Experimental Protocols
Assessment of Synergistic Steroidogenesis in MA10 Leydig Cells
This protocol is based on the methodology described in the study by Tsai et al. (2012).[1]
1. Cell Culture:
-
Mouse MA10 Leydig cells are cultured in a suitable medium (e.g., Waymouth's MB/752 medium supplemented with 15% horse serum) at 37°C in a humidified atmosphere of 5% CO2.
2. Compound Preparation:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Rolipram is dissolved in DMSO to create a stock solution.
-
Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (e.g., <0.1%).
3. Treatment:
-
MA10 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with a fresh medium containing this compound alone, rolipram alone, or a combination of both compounds at the specified concentrations.
-
A vehicle control group (containing only DMSO at the same final concentration) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 3 hours).
4. Endpoint Measurement (Progesterone Assay):
-
After the incubation period, the culture medium is collected from each well.
-
The concentration of progesterone in the medium is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The total protein content in each well is determined using a protein assay (e.g., BCA assay) to normalize the progesterone production to the cell number.
5. Data Analysis:
-
The fold increase in progesterone production for each treatment group is calculated relative to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed effects.
Synergy Quantification using the Chou-Talalay Method
To quantitatively assess the degree of synergy, the Combination Index (CI) is calculated using the Chou-Talalay method.[2][3][4] This method is based on the median-effect principle and provides a quantitative measure of the interaction between two or more drugs.
1. Dose-Response Curves:
-
Dose-response curves are generated for each compound individually and for their combination at a constant ratio.
-
A range of concentrations for each drug and their combination are tested to determine the inhibitory concentration (IC50) or effective concentration (EC50) for a specific biological effect.
2. Combination Index (CI) Calculation:
-
The CI is calculated using the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
-
-
CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
3. Software for Analysis:
-
Software such as CompuSyn can be used to automate the calculation of CI values and generate isobolograms for graphical representation of the synergy.
Mandatory Visualization
Caption: Experimental workflow for assessing the synergistic effects of this compound.
Caption: The PDE8/cAMP/PKA/CREB signaling pathway and the inhibitory action of this compound.
References
- 1. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling PF-04957325
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like PF-04957325. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build unwavering trust in laboratory practices.
This compound is a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). Due to its potency, it is crucial to handle this compound with stringent safety measures to prevent accidental exposure. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols.
Essential Safety Information at a Glance
A thorough understanding of the compound and its solvent is the first line of defense. The following table summarizes key safety data for this compound and its common solvent, Dimethyl Sulfoxide (DMSO).
| Parameter | This compound | Dimethyl Sulfoxide (DMSO) |
| Primary Hazards | Potent pharmacological effects at low doses. Full toxicological properties are not yet known. | Readily absorbed through the skin. Can carry dissolved substances with it into the body. Combustible liquid.[1][2] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound with an OEL likely in the low µg/m³ range. | Not established. |
| Physical Form | Typically a solid powder. | Colorless liquid. |
Personal Protective Equipment (PPE): Your Shield Against Exposure
A multi-layered approach to PPE is mandatory when handling this compound. The following table details the required equipment for various stages of handling.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact. Double-gloving provides an extra barrier in case of a tear in the outer glove. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashes. | Protects eyes and face from airborne particles and splashes of solutions. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required for handling the powder. | Prevents inhalation of the potent powder. |
| Body Protection | A disposable lab coat with long sleeves and tight cuffs. | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is critical to minimize the risk of exposure. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials
Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol. All waste generated must be treated as hazardous.
Waste Streams and Disposal Procedures:
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused this compound powder, contaminated gloves, lab coats, pipette tips, and other disposable materials. | Collect in a dedicated, clearly labeled, sealed hazardous waste container. Dispose of through a licensed hazardous waste disposal service.[3] |
| Liquid Waste | Solutions containing this compound and DMSO, as well as contaminated solvents used for cleaning. | Collect in a dedicated, clearly labeled, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain.[3] |
| Sharps Waste | Contaminated needles and syringes. | Dispose of in a designated sharps container for hazardous materials. |
The following diagram outlines the logical flow for the proper disposal of waste generated during the handling of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
By implementing these rigorous safety protocols, research institutions can ensure the well-being of their personnel and the integrity of their work, fostering an environment of scientific excellence built on a foundation of safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
